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  • Product: Progesterone-13C5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis, Characterization, and Application of Progesterone-13C5

Executive Summary This technical guide details the strategic implementation of Progesterone-13C5 in bioanalytical workflows. While deuterated standards (e.g., Progesterone-d9) have historically been ubiquitous, they suff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic implementation of Progesterone-13C5 in bioanalytical workflows. While deuterated standards (e.g., Progesterone-d9) have historically been ubiquitous, they suffer from hydrogen-deuterium exchange (HDX) and chromatographic isotope effects that can compromise quantification in high-sensitivity LC-MS/MS assays. Progesterone-13C5, featuring a stable carbon-13 label integrated into the steroid skeleton, eliminates these variances. This document outlines the synthetic logic, rigorous characterization protocols, and a self-validating LC-MS/MS application workflow designed for drug development and clinical diagnostics.

Part 1: The Strategic Necessity of 13C5-Labeling

The Stability Imperative

In quantitative mass spectrometry, the Internal Standard (IS) must behave identically to the analyte during extraction and ionization but remain spectrally distinct. Deuterated standards often fail this requirement due to:

  • H/D Exchange: Acidic mobile phases or enzymatic activity in plasma can strip deuterium labels, causing signal loss and "cross-talk" with the native analyte channel.

  • Chromatographic Shift: Deuterium shortens retention times (the "isotope effect"), causing the IS to elute slightly earlier than the analyte. If matrix suppression zones are narrow, the IS may not experience the same suppression as the analyte, leading to quantification errors.

Progesterone-13C5 solves this by integrating the isotope into the carbon backbone. The Carbon-Carbon bond is metabolically stable, and the mass difference (+5 Da) provides ample separation from the native M+0 and naturally occurring M+1/M+2 isotopes.

Part 2: Synthetic Methodology

Synthetic Logic: Skeletal Integration

Unlike simple derivatization, creating Progesterone-13C5 requires building the isotope into the steroid core or the pregnane side-chain. A common high-fidelity route involves Total Synthesis via Robinson Annulation or Semi-Synthetic Degradation/Reconstruction .

The Pathway

The synthesis typically targets the A-Ring and the C-19 methyl group or the C-20/21 side chain to achieve the +5 mass shift. A robust industrial approach involves the condensation of a stable precursor with 13C-labeled Methyl Vinyl Ketone (MVK) .

Key Reagents:

  • Precursor: 2-Methyl-1,3-cyclohexanedione (or a functionalized Wieland-Miescher ketone derivative).

  • Labeling Reagent: [1,2,3,4-13C4]-Methyl Vinyl Ketone (or similar fragments derived from 13C-Acetylene).

  • Catalyst: Proline or sulfuric acid (for cyclization).

Visualization of Synthetic Workflow

The following diagram illustrates a conceptual semi-synthetic route where the steroid A-ring is constructed using labeled synthons.

ProgesteroneSynthesis Precursor Precursor (Wieland-Miescher Ketone) Reaction1 Robinson Annulation (Base Catalyzed) Precursor->Reaction1 Reagent 13C-Labeling Reagent (e.g., 13C-MVK) Reagent->Reaction1  Condensation Intermediate Tricyclic Intermediate (13C Incorporated) Reaction1->Intermediate  Cyclization Closure Ring D Closure & Side Chain Install Intermediate->Closure  Aldol Condensation Purification HPLC Purification (>99% Purity) Closure->Purification Final Progesterone-13C5 Purification->Final

Caption: Conceptual synthetic workflow for integrating 13C labels into the steroid backbone via Robinson Annulation.

Part 3: Analytical Characterization

To validate the synthesized material as a Reference Standard, it must pass a rigorous characterization panel.

Specification Table
ParameterAcceptance CriterionAnalytical MethodRationale
Chemical Purity > 98.0%HPLC-UV (240 nm)Eliminates related steroid impurities (e.g., Pregnenolone).
Isotopic Purity > 99.0 atom % 13CHRMS / NMREnsures no contribution to the native analyte signal (M+0).
Identity Conforms to Structure1H-NMR, 13C-NMRVerifies label position (splitting patterns).
Mass Shift [M+H]+ = 320.2 ± 0.1ESI-MS (+)Confirms incorporation of 5 x 13C atoms (Native = 315.2).
Isotopic Enrichment Calculation

The "Atom % Enrichment" is critical. If the material contains significant amounts of unlabeled progesterone (M+0), it will falsely elevate patient results.

  • Method: High-Resolution Mass Spectrometry (HRMS).

  • Calculation: Compare the abundance of the monoisotopic peak (320.2 Da) against the unlabeled peak (315.2 Da).

  • Limit: The contribution of M+0 must be < 0.1% of the main peak.

Part 4: Self-Validating Application Protocol (LC-MS/MS)

This section details a "Self-Validating" workflow. The protocol includes built-in System Suitability Tests (SST) that act as hard stops—if the SST fails, the data is automatically rejected.

Reagents & Preparation
  • Stock Solution: 100 µg/mL Progesterone-13C5 in Methanol.

  • Working IS Solution: Dilute to 50 ng/mL in 50:50 Methanol:Water.

  • Matrix: Plasma or Serum (charcoal-stripped for calibration curves).

Extraction Protocol (Supported Liquid Extraction - SLE)
  • Aliquot: Transfer 200 µL sample to a tube.

  • Spike: Add 20 µL Working IS Solution (Progesterone-13C5). Critical: Vortex immediately to equilibrate.

  • Load: Transfer to SLE+ cartridge (diatomaceous earth). Wait 5 mins for absorption.

  • Elute: Add 1 mL MTBE (Methyl tert-butyl ether). Collect eluate.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL 50:50 Methanol:Water.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Transitions (MRM):

    • Analyte (Native): 315.2 → 97.1 (Quant), 315.2 → 109.1 (Qual).

    • IS (13C5): 320.2 → 100.1 (Quant). Note: The fragment ion also shifts if the label is retained in the fragment.

The "Self-Validating" Logic (SST)

Before analyzing patient samples, the system must pass the IS Consistency Check .

ValidationLogic Start Start Batch InjectSST Inject System Suitability (Low Calibrator) Start->InjectSST CheckSN Check S/N Ratio (>10:1?) InjectSST->CheckSN CheckRT Check Retention Time (Delta < 0.05 min?) CheckSN->CheckRT Yes Fail FAIL: Stop & Recalibrate CheckSN->Fail No CheckIS Check IS Area Response (Within 15% of Mean?) CheckRT->CheckIS Yes CheckRT->Fail No Pass PASS: Proceed to Samples CheckIS->Pass Yes CheckIS->Fail No

Caption: Decision tree for System Suitability Testing (SST) ensuring assay validity before sample processing.

Data Analysis

Quantification is performed using the Area Ratio :



Because Progesterone-13C5 co-elutes exactly with the native analyte, any matrix suppression affects both equally, maintaining the ratio's integrity.

References

  • Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry assays for steroid hormones. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Kushnir, M. M., et al. (2006). Liquid chromatography-tandem mass spectrometry assay for management of salivary 17-hydroxyprogesterone. Clinical Chemistry.[1] Link

  • NIST (National Institute of Standards and Technology). Standard Reference Material 971 - Hormones in Frozen Human Serum.Link

  • Cerilliant Corporation. Progesterone-13C3 and 13C5 Certified Reference Materials - Technical Data Sheets.Link

  • Tai, S. S., & Welch, M. J. (2004). Development and evaluation of a candidate reference method for the determination of total cortisol in human serum using isotope dilution liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. Analytical Chemistry.[2][3][4][5][6][7] Link

Sources

Exploratory

Technical Guide: Precision Quantification of Progesterone Using Progesterone-13C5

Executive Summary In the rigorous landscape of steroid analysis, particularly for clinical endocrinology and drug development, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is contingent upon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of steroid analysis, particularly for clinical endocrinology and drug development, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is contingent upon the quality of the Internal Standard (IS). While deuterated standards (e.g., Progesterone-d9) are commonplace, they suffer from the "chromatographic isotope effect," leading to retention time shifts and imperfect matrix compensation.[1]

This guide details the deployment of Progesterone-13C5 (Progesterone-2,3,4,20,21-


C

) as a superior internal standard.[1] By replacing five carbon atoms with stable Carbon-13 isotopes, this standard achieves perfect co-elution with the native analyte, ensuring that the IS experiences the exact same ionization environment—and thus the same matrix suppression—as the target molecule. This is the gold standard for quantifying progesterone in complex matrices like serum or plasma.[1][2]

Part 1: The Physics of Isotopic Precision

The Co-Elution Imperative

The fundamental role of an IS in LC-MS/MS is to normalize variations in extraction recovery and ionization efficiency. However, electrospray ionization (ESI) is highly susceptible to matrix effects —unseen co-eluting compounds (phospholipids, salts) that suppress or enhance ion signal.[1]

  • Deuterium (D) Limitations: Deuterium-carbon bonds are shorter and stronger than Hydrogen-carbon bonds, slightly altering the molecule's lipophilicity.[1] In high-resolution chromatography, Deuterated standards often elute slightly earlier than the native analyte.[1] If the matrix suppression zone is narrow, the IS and the analyte may experience different levels of suppression, rendering the correction factor invalid.

  • Carbon-13 (

    
    C) Superiority:  The 
    
    
    
    C isotope adds mass without significantly altering the bond length or lipophilicity of the steroid backbone. Consequently, Progesterone-13C5 co-elutes perfectly with native Progesterone.[1]
Stability and Exchange

Progesterone contains enolizable protons adjacent to its ketone groups (C3 and C20).[1] Deuterium labels at these positions can exchange with solvent protons over time, leading to signal loss and "cross-talk" (where the IS degrades into the analyte mass channel). The


C atoms in Progesterone-13C5 are embedded in the carbon skeleton (typically positions 2, 3, 4, 20, 21), making them chemically non-exchangeable and robust against pH variations during extraction.[1]

Part 2: Analytical Parameters & Transitions[1][2][3][4]

To implement Progesterone-13C5, the Mass Spectrometer must be tuned to specific Multiple Reaction Monitoring (MRM) transitions. The M+5 mass shift allows for clean separation from the native signal.

Table 1: Physicochemical Properties & MS Settings[1][5]
ParameterNative ProgesteroneProgesterone-13C5 (IS)Notes
Formula C

H

O


C

C

H

O

5 carbons replaced with

C
Molecular Weight 314.5 Da~319.5 Da+5 Da Shift
Precursor Ion (Q1) 315.2 (

)
320.2 (

)
ESI Positive Mode
Quantifier Ion (Q3) 97.1100.1Ring A fragment (retains 3 labels)
Qualifier Ion (Q3) 109.1113.1Dependent on fragmentation path
Retention Time ~4.5 min~4.5 minMust match exactly

> Note on Q3: The transition 320.2


 100.1 assumes the label positions are 2,3,4,20,21-

C

.[1] The 97.1 fragment derives from Ring A cleavage.[1] Since C2, C3, and C4 are labeled, the fragment mass shifts by +3 Da (

).[1] Always verify fragmentation with a product ion scan.

Part 3: Visualizing the Mechanism[1]

The following diagram illustrates why


C is superior to Deuterium for correcting Matrix Effects (ME).

MatrixEffect cluster_chromatogram LC-MS/MS Chromatographic Timeline cluster_peaks Matrix Matrix Suppression Zone (Phospholipids) Native Native Progesterone (Analyte) Matrix->Native Suppresses Signal C13 Progesterone-13C5 (Ideal IS) Matrix->C13 Identical Suppression (Perfect Correction) Deuterium Progesterone-d9 (Shifted IS) Matrix->Deuterium Different Suppression (Inaccurate Correction) Native->C13 Co-Elution (RT = 4.5m) Native->Deuterium RT Shift (RT = 4.4m)

Figure 1: Mechanism of Matrix Effect Compensation.[1] The 13C-labeled standard co-elutes perfectly with the analyte, ensuring both are subject to the same ionization suppression events.

Part 4: Experimental Protocol (Serum Analysis)

This protocol utilizes Liquid-Liquid Extraction (LLE) which provides cleaner extracts than protein precipitation for steroid analysis.[1]

Reagents[1]
  • Stock Solution: Progesterone-13C5 (100 µg/mL in Methanol).

  • Working IS Solution: Dilute Stock to 10 ng/mL in 50:50 Methanol:Water.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (90:10).[1]

Step-by-Step Workflow

Workflow Sample 1. Sample Aliquot (200 µL Serum) Spike 2. Internal Standard Spike (20 µL of 10 ng/mL Prog-13C5) Sample->Spike Equilibrate 3. Equilibration (Mix & incubate 10 min RT) Spike->Equilibrate Critical: IS must bind to proteins Extract 4. Liquid-Liquid Extraction (Add 1 mL MTBE, Vortex 5 min) Equilibrate->Extract PhaseSep 5. Phase Separation (Centrifuge 4000g, 5 min) Freeze aqueous layer Extract->PhaseSep Evap 6. Evaporation (Transfer organic layer, dry under N2 @ 40°C) PhaseSep->Evap Recon 7. Reconstitution (100 µL 50% MeOH/H2O) Evap->Recon Inject 8. LC-MS/MS Analysis (Inject 10 µL) Recon->Inject

Figure 2: Sample Preparation Workflow.[1] The equilibration step is vital to ensure the IS binds to serum binding proteins (CBG/Albumin) similarly to the endogenous hormone before extraction.

Protocol Details
  • Spiking: Add 20 µL of Working IS Solution to 200 µL of serum.

  • Equilibration: Vortex gently and let stand for 10-15 minutes. Causality: This allows the IS to equilibrate with endogenous Corticosteroid Binding Globulin (CBG), ensuring the extraction efficiency reflects the true biological release of the hormone.

  • Extraction: Add 1 mL MTBE. Vortex vigorously for 5 minutes.[1]

  • Separation: Centrifuge at 4,000 x g for 5 minutes. Flash freeze the bottom (aqueous) layer in a dry ice/ethanol bath.

  • Transfer: Pour off the top organic layer into a glass tube.

  • Drying: Evaporate under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50% Methanol / 50% Water with 0.1% Formic Acid).

Part 5: Validation & Quality Control[1]

To ensure the system is self-validating, monitor the following metrics for every batch:

IS Response Plot

Plot the peak area of Progesterone-13C5 for all samples.

  • Acceptance Criteria: The IS area should not vary by more than ±15% across the run.[1]

  • Failure Mode: A sharp drop in IS area in a specific patient sample indicates severe matrix suppression (e.g., hemolyzed or lipemic sample).[1] Because 13C5 co-elutes, you can trust that the analyte was suppressed by the exact same ratio, and the calculated concentration remains accurate (within linear range).

Isotopic Contribution (Cross-Talk)
  • Blank Check: Inject a "Double Blank" (Matrix only, no IS, no Analyte). Result: Zero signal.[1]

  • Zero Sample: Inject Matrix + IS only. Monitor the native transition (315.2

    
     97.1).[1]
    
    • Requirement: Signal at 315.2 must be < 20% of the Lower Limit of Quantitation (LLOQ). High purity 13C5 standards usually show <0.1% contribution to the native channel, whereas Deuterated standards can sometimes contain unlabeled impurities.[1]

References

  • Centers for Disease Control and Prevention (CDC). (2024).[1] Laboratory Procedure Manual: Progesterone via LC-MS/MS. CDC Laboratory Procedures. Link

  • Stanczyk, F. Z., & Clarke, N. J. (2010).[1] Advantages and challenges of mass spectrometry assays for steroid hormones. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Sigma-Aldrich. (2023).[1] Progesterone-2,3,4,20,21-13C5 Product Specification and CoA. Link[1]

  • IsoSciences. (2023).[1] Use of Stable Isotopes in LC-MS/MS: 13C vs Deuterium. IsoSciences Technical Notes.[1] Link

  • Agilent Technologies. (2020).[1] Progesterone Metabolism in Serum: LC/MS/MS Analysis. Application Note 5994-1623EN.[1] Link

Sources

Foundational

A Senior Application Scientist's Guide to Interpreting a Progesterone-13C5 Certificate of Analysis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, particularly in metabolic studies and clinical mass spectrometry, the integrity of iso...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, particularly in metabolic studies and clinical mass spectrometry, the integrity of isotopically labeled internal standards is paramount.[1] Progesterone-13C5, a stable isotope-labeled version of the crucial steroid hormone progesterone, serves as an indispensable tool for accurate quantification in complex biological matrices.[2] A Certificate of Analysis (CoA) for this compound is not merely a document of quality control; it is a detailed passport that validates its suitability for rigorous scientific applications.[3][4] This guide provides an in-depth interpretation of a typical Progesterone-13C5 CoA, elucidating the significance of each analytical parameter and empowering the end-user to critically evaluate the data.

Deconstructing the Certificate of Analysis: A Foundational Overview

A Certificate of Analysis is a formal document issued by quality assurance that confirms a product meets its predetermined specifications.[5] It provides a comprehensive summary of the testing results for a specific batch of a product, ensuring traceability and quality.[5][6] For an isotopically labeled compound like Progesterone-13C5, the CoA is a testament to its chemical and isotopic integrity.

Key Informational Components of a CoA:

  • Header Information: This section typically includes the product name (Progesterone-13C5), catalog number, batch or lot number, and the date of manufacture and expiration.[5]

  • Supplier Details: The name and contact information of the manufacturing company are provided for traceability and communication.[6]

  • Physical and Chemical Properties: This includes the chemical formula (for Progesterone-13C5, it would be C16¹³C5H30O2), molecular weight, and physical appearance (e.g., a white solid).[1]

  • Storage Conditions: Recommendations for proper storage are crucial for maintaining the compound's stability over time.[1][2]

Core Analytical Parameters for Progesterone-13C5

The true value of a CoA lies in its detailed analytical data. For Progesterone-13C5, the following parameters are of utmost importance:

Identity Confirmation

The first and most fundamental question a CoA must answer is: "Is this compound what it purports to be?" Several spectroscopic techniques are employed to confirm the structural identity of Progesterone-13C5.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure of a molecule.[3] The spectra should be consistent with the known structure of progesterone, with observable shifts and couplings corresponding to the ¹³C labeled positions. The absence of unexpected signals is a strong indicator of structural purity. For complex molecules like progesterone, two-dimensional NMR techniques may be used for unambiguous assignment of all proton and carbon signals.[3][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecule, which should correspond to the theoretical mass of Progesterone-13C5.[3] This technique confirms the elemental composition and the presence of the five ¹³C isotopes.

Purity Assessment

Purity is a critical attribute that can be categorized into chemical purity and isotopic purity.

This parameter quantifies the percentage of the desired compound in the material, excluding isotopic variations and any specified impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the chemical purity of active pharmaceutical ingredients (APIs).[8][9][10] The CoA will report the purity as a percentage, often determined by peak area normalization from the chromatogram. A high percentage (typically >98%) indicates minimal presence of process-related impurities or degradation products. The method should be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[11][12]

Table 1: Typical HPLC Purity Specifications for Progesterone-13C5

ParameterSpecificationMethod Reference
Chemical Purity≥ 98.0%USP <621>[13][14]

Experimental Protocol: A Generalized HPLC Method for Progesterone Purity

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile is a typical choice.

  • Detection: UV detection at a wavelength where progesterone has significant absorbance (e.g., 254 nm).[15]

  • Sample Preparation: A known concentration of the Progesterone-13C5 is dissolved in a suitable solvent.

  • Analysis: The sample is injected, and the resulting chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks.

For an isotopically labeled compound, this is arguably the most critical parameter. It defines the percentage of the molecule that contains the specified number of isotopic labels.

  • Mass Spectrometry (MS): Isotopic purity is determined by analyzing the isotopic distribution of the molecule using high-resolution mass spectrometry.[16][17] The CoA will report the isotopic enrichment, which is the percentage of the compound that is the fully labeled Progesterone-13C5. It's crucial to differentiate this from isotopic purity, which may also account for molecules with fewer than the intended five ¹³C atoms. An ideal internal standard will have high isotopic enrichment to minimize interference from the unlabeled analyte.[18][19]

Table 2: Typical Isotopic Purity Specifications for Progesterone-13C5

ParameterSpecificationMethod Reference
Isotopic Enrichment (¹³C)≥ 99 atom %Mass Spectrometry[16]

Experimental Protocol: A Generalized LC-MS Method for Isotopic Purity

  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[18]

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Analysis: The sample is introduced into the mass spectrometer, and the isotopic distribution of the molecular ion is measured.

  • Data Processing: The relative intensities of the different isotopologues are used to calculate the isotopic enrichment.[19][20] This involves correcting for the natural abundance of isotopes.[19][20]

Impurity Profiling

Beyond the overall purity, a comprehensive CoA will provide information on specific impurities.

  • Residual Solvents: Gas Chromatography (GC) is typically used to identify and quantify any residual solvents from the manufacturing process. The limits for these solvents are defined by guidelines such as ICH Q3C.[21]

  • Water Content: The Karl Fischer titration method is the standard for determining the water content in a sample.

  • Inorganic Impurities: Residue on ignition or sulfated ash tests can be performed to determine the extent of inorganic impurities.[22]

Visualizing the Workflow: From CoA Receipt to Acceptance

The following diagram illustrates the logical workflow a researcher should follow upon receiving a CoA for Progesterone-13C5.

CoA_Workflow Progesterone-13C5 CoA Verification Workflow cluster_0 Initial Document Review cluster_1 Critical Data Analysis cluster_2 Decision and Action cluster_3 Outcomes A Receive CoA and Progesterone-13C5 B Verify Header Information (Product, Lot, Dates) A->B C Check Physical Properties and Storage Conditions B->C D Review Identity Data (NMR, HRMS) C->D E Assess Chemical Purity (HPLC > 98%) D->E F Evaluate Isotopic Purity (MS > 99%) E->F G Examine Impurity Profile (Solvents, Water) F->G H Compare Data to Specifications and Intended Use Requirements G->H I Decision: Accept or Reject Batch H->I J Proceed with Experimentation I->J Accept K Contact Supplier for Clarification or Replacement I->K Reject

Caption: A flowchart outlining the systematic process for the verification of a Progesterone-13C5 CoA.

The Causality Behind Stringent Specifications

The rigorous testing and tight specifications for Progesterone-13C5 are not arbitrary. They are directly linked to the reliability and accuracy of the experimental data it will generate.

  • High Chemical Purity: Impurities can interfere with the analytical method, potentially co-eluting with the analyte of interest and causing inaccurate quantification.[8]

  • High Isotopic Purity: A low isotopic enrichment can lead to an underestimation of the unlabeled analyte concentration due to the contribution of the unlabeled portion of the internal standard.[17]

  • Confirmed Identity: An incorrect molecular structure would render the compound useless as an internal standard, as its chemical and physical properties would differ from the target analyte.

Trustworthiness Through Self-Validating Systems

The analytical methods described on a CoA should be part of a self-validating system. This means that the methods themselves are validated for their intended purpose, following established guidelines from regulatory bodies like the FDA and international organizations like the ICH.[23][24][25] The use of compendial methods, such as those outlined in the United States Pharmacopeia (USP), further adds to the trustworthiness of the results.[9][26]

Conclusion: The CoA as a Cornerstone of Quality Research

The Certificate of Analysis for Progesterone-13C5 is more than a simple quality check; it is a critical component of experimental design and data integrity. A thorough understanding of each parameter and the underlying analytical principles empowers researchers to confidently use this essential tool in their studies. By critically evaluating the CoA, scientists can ensure that their internal standards meet the high bar of quality required for producing robust, reproducible, and reliable scientific data.

References

  • How to read our certificate of analysis? Heppe Medical Chitosan. [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America. [Link]

  • The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. IPEC Federation. [Link]

  • How to read a Certificate of Analysis (COA). Biosyyd. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]

  • Stereochemical Determination of Hydroxylated Derivatives of Progesterone by Quantum NMR Calculations. ResearchGate. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

  • Testing of Active Pharmaceutical Ingredients (APIs). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). CordenPharma. [Link]

  • Structure Elucidation of Major Metabolites from Medroxyprogesterone Acetate by P450. J-STAGE. [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

  • Proton NMR spectra in deuterated water of progesterone (upper line) and... ResearchGate. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]

  • Nuclear Magnetic Resonance of Steroids. SpringerLink. [Link]

  • Stereochemical determination of hydroxylated derivatives of progesterone using DFT NMR calculations and DP4+ probability. PubMed. [Link]

  • Progesterone. PubChem. [Link]

  • Identity determination and purity testing. ChemCon GmbH. [Link]

  • Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. [Link]

  • USP-NF 621 Chromatography. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • CERTIFICATE OF ANALYSIS - Product: ACCESS Progesterone Calibrators. Beckman Coulter. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Methods according to the new FDA Guidance. YouTube. [Link]

Sources

Exploratory

Precision in Steroid Profiling: The Role of Progesterone-13C5 in ID-LC-MS/MS

Technical Whitepaper | Version 2.0 Executive Summary In the quantitative analysis of steroid hormones, particularly Progesterone (P4), the margin for error is vanishingly small. Clinical diagnostics (e.g., Congenital Adr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

In the quantitative analysis of steroid hormones, particularly Progesterone (P4), the margin for error is vanishingly small. Clinical diagnostics (e.g., Congenital Adrenal Hyperplasia), reproductive medicine, and anti-doping workflows demand picogram-level sensitivity with absolute specificity. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, it remains vulnerable to matrix effects —the suppression or enhancement of ionization by co-eluting phospholipids and salts.

This guide details the technical superiority of Progesterone-13C5 (a carbon-13 stable isotope-labeled internal standard) over traditional deuterated standards (e.g., Progesterone-d9). By eliminating the "chromatographic isotope effect" inherent to deuterium, Progesterone-13C5 ensures perfect co-elution with the analyte, providing a self-validating system for normalizing matrix suppression and extraction recovery.

Part 1: The Physics of Precision (13C vs. Deuterium)

The Mechanism of Isotope Dilution Mass Spectrometry (ID-MS)

The core principle of ID-MS is that the Internal Standard (IS) must behave identically to the analyte (Progesterone) throughout sample preparation and ionization.

The Deuterium Flaw: The Chromatographic Isotope Effect

Deuterium (


H) is physically smaller and has a lower vibrational zero-point energy than Protium (

H). When multiple deuterium atoms are added to a steroid backbone (e.g., Progesterone-d9) to create a mass shift, the lipophilicity of the molecule changes slightly.
  • Consequence: Deuterated standards often elute slightly earlier than the endogenous analyte on Reverse-Phase (C18) columns.

  • The Risk: If a matrix interference (e.g., a phospholipid peak) elutes at the exact retention time of the endogenous Progesterone but after the deuterated standard has passed, the IS will not experience the suppression. The data will be over-corrected or under-corrected, leading to quantitative bias.

The Carbon-13 Advantage

Carbon-13 (


C) adds mass without significantly altering the bond lengths or lipophilicity of the steroid skeleton.
  • Result: Progesterone-13C5 co-elutes perfectly with endogenous Progesterone.

  • Benefit: Any suppression event affecting the analyte affects the IS to the exact same magnitude at the exact same moment.

Visualization: The Co-Elution Logic

The following diagram illustrates how 13C5 corrects for matrix effects where Deuterated standards fail.

MatrixEffect cluster_0 Scenario A: Deuterated Standard (d9) cluster_1 Scenario B: Carbon-13 Standard (13C5) Matrix_A Matrix Interference (Phospholipids) Analyte_A Endogenous Progesterone (RT: 3.45 min) Matrix_A->Analyte_A Suppresses Signal (Uncorrected) IS_d9 Progesterone-d9 (RT: 3.40 min) IS_d9->Matrix_A Elutes Before Suppression Zone Matrix_B Matrix Interference (Phospholipids) IS_13C Progesterone-13C5 (RT: 3.45 min) Matrix_B->IS_13C Suppresses IS Analyte_B Endogenous Progesterone (RT: 3.45 min) Matrix_B->Analyte_B Suppresses Analyte IS_13C->Analyte_B Ratio Remains Constant (Perfect Correction)

Caption: Scenario A shows the risk of retention time shift with Deuterium. Scenario B demonstrates the perfect co-elution and correction provided by 13C5.

Part 2: Method Development & Operational Parameters

Mass Spectrometry Transitions (MRM)

Progesterone ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. It typically forms a protonated molecular ion


.
  • Analyte: Progesterone (MW 314.5)

    
     Precursor 
    
    
    
    315.2.
  • Internal Standard: Progesterone-13C5 (MW 319.5)

    
     Precursor 
    
    
    
    320.2.

Note on Fragmentation: The specific product ion for the IS depends on the position of the


C labels. If the labels are on the steroid rings (A/B rings), the fragment ions will also shift. You must perform a Product Ion Scan  on your specific lot of material to confirm the Q3 mass.
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Progesterone 315.297.125Quantifier
Progesterone 315.2109.128Qualifier
Progesterone-13C5 320.297.1 + Δ (e.g., 100.1)25Internal Standard
Experimental Protocol: Liquid-Liquid Extraction (LLE)

This protocol is designed for human serum/plasma. LLE is preferred over protein precipitation (PPT) to minimize matrix load.

Reagents:

  • LC-MS Grade Methanol, Water, Formic Acid.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (90:10).

  • IS Working Solution: Progesterone-13C5 at 10 ng/mL in 50% Methanol.

Step-by-Step Workflow:

  • Spike: Aliquot 200 µL of serum into a glass tube. Add 20 µL of Progesterone-13C5 Working Solution . Vortex 10s.

    • Why: Spiking before extraction ensures the IS corrects for extraction efficiency losses.

  • Equilibration: Incubate at room temperature for 15 mins.

    • Why: Allows the IS to bind to serum proteins (Albumin/SHBG) similarly to endogenous hormone.

  • Extraction: Add 1.5 mL of MTBE. Vortex vigorously for 5 mins or shake on a plate shaker.

  • Phase Separation: Centrifuge at 3,000 x g for 5 mins. Freeze the aqueous (bottom) layer in a dry ice/ethanol bath (or simply pipette off the top organic layer).

  • Evaporation: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol:Water (50:50). Vortex and transfer to LC vial.

Part 3: Signal Pathway & Logic Flow

The following diagram details the logical flow of the analytical method, highlighting the Critical Quality Attributes (CQAs) at each stage.

MethodLogic cluster_QC Quality Control Logic Start Biological Sample (Serum/Plasma) Spike ADD: Progesterone-13C5 (Internal Standard) Start->Spike Normalization Start Equil Equilibration (Protein Binding) Spike->Equil Mimic Endogenous State Extract LLE Extraction (MTBE) Equil->Extract Remove Salts/Proteins LC LC Separation (C18 Column) Extract->LC Isolate from Matrix MS MS/MS Detection (MRM Mode) LC->MS Co-elution (Critical) Calc Data Processing (Area Ratio: Analyte/IS) MS->Calc Quantification Check1 IS Recovery > 50%? MS->Check1 Check2 RT Drift < 0.1 min? Check1->Check2 Pass Check2->Calc Pass

Caption: Analytical workflow emphasizing the normalization role of Progesterone-13C5 from spiking to data processing.

Part 4: Validation & Quality Assurance

To ensure trustworthiness (E-E-A-T), the method must be self-validating.

Linearity & Calibration

Construct a calibration curve (e.g., 0.05 ng/mL to 50 ng/mL). Plot the Area Ratio (Area of Progesterone / Area of Progesterone-13C5) on the Y-axis.

  • Requirement: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[1]
    
  • Weighting: Use

    
     or 
    
    
    
    weighting to improve accuracy at the lower limit of quantitation (LLOQ).
Matrix Factor (MF) Calculation

This is the definitive test for the utility of the 13C5 standard. Calculate the IS-Normalized Matrix Factor :



  • Target: The result should be close to 1.0 (e.g., 0.9 – 1.1).

  • Interpretation: If the raw matrix factor is 0.5 (50% suppression) but the IS-Normalized MF is 1.0, the Progesterone-13C5 has successfully corrected the data.

Cross-Talk (Interference) Check

Because 13C5 is only +5 Da heavier, ensure isotopic purity is high (>99%).

  • Blank Test: Inject a blank sample containing only Internal Standard. Monitor the Progesterone transition (315.2).

  • Acceptance Criteria: Signal in the analyte channel must be < 20% of the LLOQ signal.

References

  • Centers for Disease Control and Prevention (CDC). (2024).[2] Hormone Standardization Programs (HoSt).[2][3][4] Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[5] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[5] Retrieved from [Link]

  • Wudy, S. A., et al. (2018). Mass spectrometry in the diagnosis of congenital adrenal hyperplasia. Journal of Steroid Biochemistry and Molecular Biology, 178, 42-52. (Contextual grounding for steroid profiling standards).
  • Clinical & Laboratory Standards Institute (CLSI). (2014). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.

Sources

Foundational

Tracing the Steroid Labyrinth: A Technical Guide to Progesterone-13C5 in Metabolic Flux Analysis

Executive Summary In the high-stakes arena of steroidomics and drug development, the precision of metabolic tracing is often compromised by the limitations of traditional internal standards. Deuterated isotopes ( or ), w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of steroidomics and drug development, the precision of metabolic tracing is often compromised by the limitations of traditional internal standards. Deuterated isotopes (


 or 

), while common, suffer from hydrogen-deuterium exchange (HDX) and chromatographic isotope effects that can skew quantitation and misidentify metabolic flux.

This technical guide establishes Progesterone-13C5 (Pregn-4-ene-3,20-dione-13C5) as the superior analytical tool for tracing progesterone metabolism. Unlike its deuterated counterparts, the


 stable isotope is embedded within the carbon skeleton, rendering it immune to solvent exchange and enzymatic instability. This guide details the mechanistic pathways, experimental protocols, and data validation strategies required to utilize Progesterone-13C5 for mapping neurosteroidogenesis and reproductive hormone catabolism with definitive accuracy.

Part 1: The Isotope Advantage – Why Carbon-13?

The Stability Imperative

The primary failure mode in steroid tracing using deuterated standards (e.g., Progesterone-d9) is scrambling . Progesterone contains enolizable protons at C2, C4, and C6. Under the acidic conditions often used in LC-MS mobile phases or during derivatization, these deuterium atoms can exchange with solvent protons (


), leading to a loss of the mass tag signal and false quantification of "unlabeled" metabolites.

Progesterone-13C5 incorporates five carbon-13 atoms into the steroid backbone (typically the A-ring). The C-C bond is chemically inert under physiological and analytical conditions, ensuring that the M+5 mass shift remains intact throughout complex enzymatic transformations (e.g., 5


-reduction).
Chromatographic Fidelity

In Reverse-Phase Liquid Chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-labeled counterparts due to the lower lipophilicity of the C-D bond compared to C-H. This separation can cause the internal standard to elute in a different region of ion suppression (matrix effect) than the analyte.

Progesterone-13C5 exhibits perfect co-elution with endogenous progesterone. This ensures that the tracer experiences the exact same ionization environment as the target analyte, maximizing the accuracy of Isotope Dilution Mass Spectrometry (IDMS).

Part 2: Metabolic Landscape & Pathway Logic

When Progesterone-13C5 is introduced into a biological system (e.g., hepatic microsomes or neuronal cell culture), it acts as a flux tracer . By monitoring the downstream appearance of M+5 metabolites, researchers can distinguish between de novo synthesis (endogenous M+0) and the metabolism of the administered drug/substrate (exogenous M+5).

Key Pathways Traced
  • Neurosteroidogenesis (Activation):

    • Enzyme: 5

      
      -Reductase (5
      
      
      
      -R) type I/II.
    • Transformation: Progesterone

      
       5
      
      
      
      -Dihydroprogesterone (5
      
      
      -DHP).[1][2][3][4]
    • Downstream: 3

      
      -HSD converts 5
      
      
      
      -DHP
      
      
      Allopregnanolone (a potent GABA
      
      
      receptor modulator).[2]
  • Catabolism (Inactivation):

    • Enzyme: 20

      
      -Hydroxysteroid Dehydrogenase (20
      
      
      
      -HSD).
    • Transformation: Progesterone

      
       20
      
      
      
      -Dihydroprogesterone.
Visualization: The 13C5 Flow

The following diagram illustrates the propagation of the heavy isotope tag through the metabolic cascade.

ProgesteroneMetabolism cluster_legend Legend Prog Progesterone-13C5 (Precursor) [M+H]+ 320.2 Enz1 5α-Reductase Prog->Enz1 Enz3 20α-HSD Prog->Enz3 DHP 5α-Dihydroprogesterone-13C5 (Intermediate) [M+H]+ 322.2 Enz2 3α-HSD DHP->Enz2 Allo Allopregnanolone-13C5 (Neuroactive) [M+H]+ 324.2 DHP20 20α-Dihydroprogesterone-13C5 (Catabolite) [M+H]+ 322.2 Enz1->DHP +2H (Reduction) Enz2->Allo +2H (Reduction) Enz3->DHP20 +2H (Reduction) key Blue: Substrate | Green: Bioactive Path | Red: Catabolic Path

Figure 1: Propagation of the 13C5 stable isotope through neurosteroid and catabolic pathways.[1][5] Note the mass conservation of the carbon skeleton.

Part 3: Experimental Protocol (LC-MS/MS)

This workflow describes the quantification of Progesterone-13C5 and its metabolites in plasma or cell culture media.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: Steroids are lipophilic. LLE provides cleaner extracts than protein precipitation, removing phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of sample (plasma/media) to a glass tube.

  • Spike: Add 10 µL of Progesterone-13C5 (Internal Standard working solution, e.g., 100 ng/mL) if using for quantitation of endogenous P4.

    • Note: If performing a flux study , the Progesterone-13C5 is the substrate added to the cell culture. In this case, spike a different IS (e.g., Progesterone-d9 or 13C3) to normalize extraction efficiency.

  • Extract: Add 1 mL of MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex for 10 min; Centrifuge at 3,000 x g for 5 min.

  • Dry: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of 50:50 Methanol:Water.

LC-MS/MS Method Parameters

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Ionization:[6][7] Electrospray Ionization (ESI) Positive Mode.[7]

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 5 minutes.

MRM Transitions (Mass Reaction Monitoring): The table below highlights the specific transitions. Note that the 13C5 label shifts the precursor mass by +5 Da.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Progesterone (Endogenous) 315.297.1 / 109.125Target
Progesterone-13C5 320.2 100.1 / 114.1 *25Tracer / IS
Allopregnanolone (Endogenous) 319.2283.2 (Water loss)15Target
Allopregnanolone-13C5 324.2 288.2 15Metabolite Tracer

*Note: The product ion shift depends on whether the fragment contains the labeled carbons. Empirical optimization via Product Ion Scan is required for specific 13C labeling patterns.

Workflow Logic Diagram

WorkflowLogic Start Biological Sample (Cells/Plasma) Step1 Add Tracer (Progesterone-13C5) Start->Step1 Step2 Incubation (Time Course) Step1->Step2 Metabolism Step3 Quench & Extract (LLE with MTBE) Step2->Step3 Stop Reaction Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Data Data Output: Ratio M+5 / M+0 Step4->Data Quantitation

Figure 2: Step-by-step experimental workflow for metabolic flux analysis using Progesterone-13C5.

Part 4: Data Interpretation & Validation

Isotope Dilution Calculation

When using Progesterone-13C5 as an internal standard for quantification:



Where RF (Response Factor) is typically 1.0 due to identical ionization efficiency.
Flux Analysis (Tracing)

When using Progesterone-13C5 as a substrate to measure metabolic rate:

  • Monitor M+5 Peaks: Look for m/z 322 (DHP-13C5) and m/z 324 (Allo-13C5).

  • Calculate Conversion %:

    
    
    
  • Correction: Ensure to subtract any natural abundance contribution from the M+0 channel if high concentrations are used, though 13C5 (+5 Da) is usually far enough to avoid isotopic overlap (M+4 of native is negligible).

References

  • Stanczyk, F. Z., et al. (2015).[8] "Reproducibility of an Assay to Measure Serum Progesterone Metabolites That May Be Related to Breast Cancer Risk Using Liquid Chromatography-Tandem Mass Spectrometry." Hormone Molecular Biology and Clinical Investigation.

  • Kushnir, M. M., et al. (2010). "Measurement of progesterone in human serum by isotope dilution liquid chromatography-tandem mass spectrometry and comparison with the commercial chemiluminescence immunoassay." Analytical and Bioanalytical Chemistry.

  • Wudy, S. A., et al. (2000). "Isotope dilution/gas chromatography-mass spectrometry for the determination of progesterone in serum: a reference method." Steroids.[7][9][10][11][12][13]

  • Sigma-Aldrich. "Isotopically Labeled Steroid Standards: Technical Guide." Merck/Sigma-Aldrich Technical Library.

  • MedChemExpress. "Progesterone-13C5 Product Information and Stability Data." MCE Product Catalog.

Sources

Exploratory

Unraveling Steroidogenic Pathways: A Technical Guide to Progesterone-13C5 Tracer Studies

Introduction: Beyond Static Snapshots to Dynamic Flux In the intricate world of endocrinology and drug development, understanding the biosynthesis of steroid hormones—steroidogenesis—is paramount. For decades, our insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Snapshots to Dynamic Flux

In the intricate world of endocrinology and drug development, understanding the biosynthesis of steroid hormones—steroidogenesis—is paramount. For decades, our insights were largely based on static measurements of hormone levels, providing a snapshot of a highly dynamic process. However, to truly comprehend the nuances of steroidogenic regulation and the impact of novel therapeutics, we must visualize the entire metabolic cascade in motion. This guide introduces a powerful methodology to achieve this: stable isotope tracing using Progesterone-13C5, coupled with the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This approach allows us to move beyond mere quantification of endpoints and instead trace the metabolic fate of progesterone through its various downstream pathways. By introducing a "heavy" version of progesterone into a biological system, we can precisely track its conversion into crucial hormones like cortisol, aldosterone, and androgens. This provides an unprecedented view of enzymatic activities and pathway preferences, offering a quantitative measure of metabolic flux. This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical framework and the practical, field-proven protocols necessary to implement this technology in your own laboratory.

The Foundation: The Steroidogenesis Pathway

Steroidogenesis is the biological process responsible for generating steroid hormones from cholesterol.[1] This complex network of enzymatic reactions occurs primarily in the adrenal glands and gonads.[2] The entire process is a cascade, with enzymes in the cytochrome P450 superfamily and hydroxysteroid dehydrogenases playing critical roles in converting one steroid precursor to the next.[3][4]

Progesterone stands at a critical crossroads in this pathway. It is not only a vital hormone for the menstrual cycle and pregnancy but also a key intermediate.[5][6] From progesterone, the pathway can branch towards the production of:

  • Mineralocorticoids (e.g., aldosterone) via the action of enzymes like CYP21A2 and CYP11B2.[7]

  • Glucocorticoids (e.g., cortisol) following hydroxylation by CYP17A1 and subsequent enzymatic steps.[7]

  • Androgens (e.g., testosterone) and subsequently Estrogens , also initiated by CYP17A1's hydroxylase and lyase activities.[1]

The regulation of these pathways is tissue-specific and exquisitely controlled, making it a prime target for pharmacological intervention in a host of diseases, from congenital adrenal hyperplasia to hormone-dependent cancers.[8][9]

Visualizing the Core Pathway

To fully appreciate the journey of Progesterone-13C5, a clear understanding of the steroidogenic map is essential.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Pregnenolone 17a-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 17a-OH-Pregnenolone->17a-OH-Progesterone 3β-HSD DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17a-OH-Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Estrone->Estradiol

Caption: A simplified diagram of the human steroidogenesis pathway, highlighting Progesterone's central role.

The Tracer Principle: Why Progesterone-13C5?

Stable isotope labeling is a transformative technique that substitutes specific atoms in a molecule with their heavier, non-radioactive isotopes.[10] In our case, Progesterone-13C5 is progesterone where five carbon atoms have been replaced with the heavier carbon-13 isotope. This subtle change in mass makes it chemically identical to endogenous progesterone in its biological activity but distinguishable by a mass spectrometer.

When Progesterone-13C5 is introduced into a cell culture or an in vivo model, it enters the steroidogenesis pathway and is metabolized by the same enzymes as its unlabeled counterpart.[1] As it is converted into downstream steroids, the heavy carbon atoms are retained, creating a unique isotopic signature. For example, the cortisol produced from the tracer will be 5 Daltons heavier than the cortisol produced from endogenous precursors. By tracking the appearance of these "heavy" metabolites over time, we can directly measure the rate of conversion, or flux, through specific enzymatic steps.

Experimental Design and Workflow

A successful tracer experiment requires meticulous planning and execution. The following workflow provides a robust framework for investigating steroidogenesis with Progesterone-13C5.

workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_interp Phase 4: Interpretation cell_culture Cell Culture & Seeding (e.g., H295R) acclimation Cell Acclimation (24h) cell_culture->acclimation tracer_prep Prepare Progesterone-13C5 Working Solution treatment Add Tracer +/- Test Compound (Time Course: 0, 2, 6, 12, 24h) tracer_prep->treatment acclimation->treatment harvest Harvest Supernatant & Cells treatment->harvest extraction Steroid Extraction (e.g., SLE or LLE) harvest->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Quantification & Isotope Ratio) lcms->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc report Interpretation & Reporting flux_calc->report

Sources

Foundational

Precision in Steroidogenesis: Progesterone-13C5 as a Tool in Endocrinology Research

Executive Summary In the quantitative analysis of steroid hormones, the margin for error is vanishingly small. Progesterone, a critical biomarker for ovulation, pregnancy maintenance, and adrenal function, presents speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of steroid hormones, the margin for error is vanishingly small. Progesterone, a critical biomarker for ovulation, pregnancy maintenance, and adrenal function, presents specific analytical challenges due to its lipophilicity and the complexity of biological matrices (serum, saliva, follicular fluid).

This technical guide focuses on the application of Progesterone-13C5 (Progesterone-2,3,4,20,21-13C5 or similar isotopologues) as an internal standard (IS) in Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS). Unlike deuterated standards, Carbon-13 labeled analogs offer superior stability and chromatographic fidelity, making them the gold standard for clinical research and drug development workflows requiring high stringency.

Part 1: The Physics & Chemistry of Precision

The Isotope Effect: Carbon-13 vs. Deuterium

The choice of internal standard dictates the accuracy of the assay. While deuterated standards (e.g., Progesterone-d9) are common due to lower cost, they suffer from two distinct physicochemical limitations that Progesterone-13C5 eliminates.

A. The Chromatographic Isotope Effect

Deuterium (


H) is slightly less lipophilic than Hydrogen (

H). On high-efficiency C18 columns, deuterated steroids often elute slightly earlier than the native analyte.
  • Consequence: The IS and the analyte elute at slightly different times, meaning they are subject to different matrix effects (ion suppression/enhancement) at the electrospray source.

  • The 13C5 Solution: Carbon-13 (

    
    C) has virtually identical lipophilicity to Carbon-12. Progesterone-13C5 co-elutes perfectly with native Progesterone, ensuring that any matrix suppression affects both equally, allowing for perfect mathematical correction.
    
B. Isotopic Scrambling (H/D Exchange)

Deuterium labels on the steroid backbone can be labile, particularly in acidic mobile phases or during derivatization, leading to Hydrogen/Deuterium exchange.

  • Consequence: Loss of label leads to signal drift and mass shifts, compromising quantification.

  • The 13C5 Solution: The Carbon-Carbon bond is non-exchangeable under analytical conditions. The +5 Da mass shift remains permanent and robust.

Comparative Analysis
FeatureProgesterone-d9 (Deuterated)Progesterone-13C5 (Carbon-13)
Mass Shift +9 Da+5 Da
Chromatographic Retention Shifted (Usually earlier)Identical (Co-elution)
Label Stability Risk of H/D Exchange (pH dependent)Absolute Stability
Matrix Correction GoodExcellent (Ideal)
Cost LowHigh

Part 2: Analytical Methodology (ID-LC-MS/MS)

Experimental Workflow

The following workflow utilizes a "spike-before-extraction" protocol to correct for extraction efficiency losses.

G Sample Biological Sample (Serum/Plasma 200µL) Spike Spike IS (Progesterone-13C5) Sample->Spike Equilib Equilibration (15-30 min) Spike->Equilib Extract Extraction (LLE: MTBE or Hexane) Equilib->Extract Dry Evaporation (N2 @ 40°C) Extract->Dry Recon Reconstitution (MeOH:H2O 50:50) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 1: Isotope Dilution Workflow. The internal standard is added prior to extraction to normalize all downstream variability.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Solid Phase Extraction (SPE) for progesterone due to the steroid's high non-polarity.

  • Aliquot: Transfer 200 µL of serum/plasma to a glass tube.

  • Spike: Add 20 µL of Progesterone-13C5 working solution (e.g., 5 ng/mL). Vortex and equilibrate for 15 mins.

  • Extract: Add 2 mL of Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (90:10).

  • Agitate: Mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes. Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Dry: Evaporate organic solvent under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of 50:50 Methanol:Water.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2]

Table 2: MRM Transitions Note: Transitions for 13C5 assume a label distribution that affects the primary fragments. Always verify with product ion scanning (MS2) of your specific reference material.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Progesterone 315.2 [M+H]+97.125Quantifier
Progesterone 315.2 [M+H]+109.128Qualifier
Progesterone-13C5 320.2 [M+H]+100.125Internal Standard
Progesterone-13C5 320.2 [M+H]+114.128Confirmation

*Theoretical shift based on +3 to +5 Da retention in fragments. Optimize experimentally.

Part 3: Applications in Endocrinology

Progesterone-13C5 is critical when studying the steroidogenesis pathway, particularly when distinguishing between upstream precursors (Pregnenolone) and downstream metabolites (17-OHP).

Steroidogenesis Chol Cholesterol Preg Pregnenolone Chol->Preg CYP11A1 Prog PROGESTERONE (Target Analyte) Preg->Prog 3β-HSD Deoxy 11-Deoxycorticosterone Prog->Deoxy CYP21A2 OHProg 17-OH Progesterone Prog->OHProg CYP17A1 Aldo Aldosterone Deoxy->Aldo CYP11B2 Cortisol Cortisol OHProg->Cortisol CYP21A2

Figure 2: The Central Role of Progesterone in Steroidogenesis. Accurate measurement distinguishes enzyme deficiencies (e.g., 21-Hydroxylase deficiency).

Specific Use Cases
  • Congenital Adrenal Hyperplasia (CAH): Differentiating 17-OH Progesterone (marker for CAH) from Progesterone requires high chromatographic resolution. The 13C5 standard ensures that retention time shifts in patient samples (due to matrix load) are tracked perfectly.

  • IVF Protocols: Monitoring low-level progesterone (<0.5 ng/mL) during the follicular phase requires the high sensitivity of LC-MS/MS, where immunoassay cross-reactivity often fails.

Part 4: Troubleshooting & Validation

Cross-Talk Evaluation

Because stable isotopes are naturally occurring, "unlabeled" progesterone contains a small percentage of naturally heavy isotopes (13C).

  • The Issue: High concentrations of native progesterone can contribute signal to the IS channel (M+5 is rare, but M+1/M+2 are common).

  • The Check: Inject a high concentration standard of unlabeled progesterone (e.g., 100 ng/mL) without IS. Monitor the 320.2 transition. Signal should be <0.1% of the IS response.

Deuterium Exchange Check (If switching from d9)

If your lab currently uses d9 and is switching to 13C5, perform a "scramble test":

  • Incubate both standards in acidic plasma (pH 3) for 4 hours.

  • Analyze.[3][4][5][6][7][8]

  • Result: d9 signal will likely decrease (mass shift to d8/d7). 13C5 signal will remain constant.[9]

References

  • Centers for Disease Control and Prevention (CDC). Hormone Standardization (HoSt) Program.[10][11][12] (Accessed 2024).[4][6][11] Available at: [Link]

  • Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry assays for steroid hormones. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • IsoSciences. Stable Isotope Labeling: 13C vs Deuterium in Mass Spectrometry. (Technical Note). Available at: [Link]

  • Endocrine Society. Mass Spectrometry in Endocrine Research. (Guidelines). Available at: [Link]

  • Tai, S. S., & Welch, M. J. (2004). Development and evaluation of a candidate reference method for the determination of total cortisol in human serum using isotope dilution liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. Analytical Chemistry.[2][3][5][7][8][9][11][13][14] (Demonstrates ID-LC-MS principles applicable to Progesterone). Available at: [Link]

Sources

Exploratory

Advanced Applications of Carbon-13 Labeled Progesterone in Bioanalysis and Metabolic Profiling

Abstract This technical guide details the critical applications of Carbon-13 ( C) labeled progesterone in modern pharmaceutical research and clinical diagnostics. Unlike deuterated analogs, which suffer from isotopic exc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the critical applications of Carbon-13 (


C) labeled progesterone in modern pharmaceutical research and clinical diagnostics. Unlike deuterated analogs, which suffer from isotopic exchange and chromatographic retention time shifts, 

C-labeled progesterone provides an isotopically stable, co-eluting internal standard that ensures maximum quantitative accuracy in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines the mechanistic advantages of

C-labeling, provides a validated LC-MS/MS quantification protocol, and explores its utility in metabolic flux analysis and structural elucidation.

Introduction: The Isotopic Advantage

In the quantitative analysis of steroid hormones, the choice of Internal Standard (IS) is the single most significant variable affecting data integrity. While deuterium (


H) labeled standards have historically been used due to lower cost, they introduce two critical sources of error:
  • Deuterium-Hydrogen Exchange: Labile deuterium atoms can exchange with solvent protons, altering the mass of the standard during sample preparation.

  • Chromatographic Isotope Effect: Deuterated compounds often elute slightly earlier than their non-labeled counterparts in Reverse Phase Chromatography (RPC). This separation exposes the analyte and the IS to different matrix effects (ion suppression/enhancement) at the electrospray ionization source.

Carbon-13 labeled progesterone (e.g., [2,3,4-


C

]-Progesterone) circumvents these issues. The carbon backbone is non-exchangeable, and the mass difference is achieved without significantly altering the physicochemical interaction with the stationary phase. This results in perfect co-elution and identical ionization efficiency.
Table 1: Comparative Analysis of Internal Standards
FeatureDeuterated Progesterone (

H)

C-Labeled Progesterone
Impact on Data Quality
Chromatographic Behavior Retention time shift (typically earlier)Perfect co-elution

C ensures IS experiences identical matrix effects.
Isotopic Stability Susceptible to H/D exchange in acidic/basic mediaCarbon backbone is chemically inert

C prevents signal loss during extraction.
Mass Shift +3 to +9 Da (variable)+2 to +4 Da (precise)

C offers cleaner MRM transitions.
Cost LowHigh

C is the choice for GLP/GMP workflows.

Core Application: LC-MS/MS Quantification (IDMS)

The "Gold Standard" application for


C-progesterone is Isotope Dilution Mass Spectrometry (IDMS). This method relies on spiking a known amount of labeled standard into the sample before extraction to correct for recovery losses and ionization variability.
Validated Experimental Protocol

Objective: Quantify serum progesterone at picogram/mL levels using [2,3,4-


C

]-Progesterone as the IS.
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200

    
    L of serum into a borosilicate glass tube.
    
  • Spike IS: Add 20

    
    L of working IS solution (5 ng/mL 
    
    
    
    C
    
    
    -Progesterone in methanol). Vortex for 10 seconds.
  • Equilibration: Incubate at room temperature for 10 minutes to allow IS to bind to serum proteins (equilibrium with endogenous analyte).

  • Extraction: Add 2 mL of tert-butyl methyl ether (MTBE). Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes. Freeze the aqueous layer in a dry ice/acetone bath.

  • Drying: Decant the organic supernatant into a clean vial. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100

    
    L of 50:50 Methanol:Water.
    
Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 90% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

Phase 3: MRM Transitions

The following transitions are monitored. Note the mass shift (+3 Da) for the IS.

  • Analyte (Progesterone):

    
     315.2 
    
    
    
    97.1 (Quantifier), 315.2
    
    
    109.1 (Qualifier).
  • Internal Standard (

    
    C
    
    
    
    -Progesterone):
    
    
    318.2
    
    
    100.1 (Quantifier).

Technical Note: The fragmentation pattern of progesterone typically involves the loss of the acetyl group or ring cleavage. Ensure the


C label positions are retained in the daughter ion fragment monitored. For [2,3,4-

C

]-Progesterone, the A-ring labels are retained in fragments containing the steroid nucleus.
Workflow Visualization

LCMS_Workflow Sample Biological Sample (Serum/Plasma) IS_Add Spike 13C-Progesterone IS (Correction for Matrix/Recovery) Sample->IS_Add Equil Equilibration (Protein Binding) IS_Add->Equil LLE Liquid-Liquid Extraction (MTBE) Equil->LLE Mix LC LC Separation (C18 Column, Co-elution) LLE->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Area Ratio Analyte/IS) MS->Data Calculate Ratio

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that every variation in extraction efficiency or ionization is mathematically cancelled out by the internal standard.

Secondary Application: Metabolic Pathway Tracing[1]

Beyond simple quantification,


C-progesterone is utilized as a tracer substrate to map steroidogenesis pathways, particularly in in vitro models (e.g., adrenal or placental cell lines). Because the 

C label is stable, researchers can track the flux of progesterone into downstream metabolites like Allopregnanolone or Cortisol.
Experimental Logic

By incubating cell cultures with


C-Progesterone, researchers can:
  • Differentiate Endogenous vs. Exogenous: Distinguish between progesterone synthesized de novo by the cell (unlabeled) and the substrate added experimentally (labeled).

  • Calculate Conversion Rates: Quantify the enzymatic activity of 5

    
    -reductase or 21-hydroxylase by measuring the appearance of labeled metabolites.
    
Steroidogenesis Pathway Map

Steroid_Pathway Prog 13C-Progesterone (Substrate) DHP 5α-Dihydroprogesterone (5α-DHP) Prog->DHP DOC Deoxycorticosterone (DOC) Prog->DOC OHP 17-OH Progesterone Prog->OHP Allo Allopregnanolone (Neurosteroid) DHP->Allo SRD5A 5α-Reductase SRD5A->DHP AKR1C 3α-HSD AKR1C->Allo CYP21A2 21-Hydroxylase CYP21A2->DOC CYP17A1 17α-Hydroxylase CYP17A1->OHP

Figure 2: Metabolic fate of


C-Progesterone. Tracking the label allows precise measurement of flux through neurosteroid (green) vs. mineralocorticoid (grey) pathways.

Tertiary Application: Structural Elucidation (NMR)

While less common than MS applications,


C-labeling is invaluable in Nuclear Magnetic Resonance (NMR) spectroscopy for determining the structural orientation of progesterone in complex matrices, such as drug delivery systems.
  • Mechanism: Natural abundance

    
    C NMR suffers from low sensitivity (1.1% natural abundance). Enriching specific carbons to 99% amplifies the signal-to-noise ratio by nearly 100-fold.
    
  • Application: Studying the interaction of progesterone with silicone elastomer vaginal rings. Solid-state

    
    C NMR of labeled progesterone can reveal if the steroid is dissolved in the polymer matrix or crystallized, and if it interacts with the polymer backbone (e.g., hydrogen bonding), which dictates release kinetics.
    

References

  • Kasper, D. C., et al. (2016).[1] "The use of isotopically labeled internal standards remains the best solution for quantification in clinical mass spectrometry." Clinical Biochemistry. Link

  • Stanczyk, F. Z., et al. (2015).[2] "Reproducibility of an Assay to Measure Serum Progesterone Metabolites Using Liquid Chromatography-Tandem Mass Spectrometry." Hormone Molecular Biology and Clinical Investigation. Link

  • Häubl, G., et al. (2006).[3] "Determination of the suitability of the labeled internal standard using stable isotope dilution mass spectrometry." Analytical and Bioanalytical Chemistry. Link

  • McCoy, C. F., et al. (2018). "Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer."[4][5] Journal of Controlled Release. Link (Note: Describes the methodology applicable to progesterone-silicone interactions).

Sources

Protocols & Analytical Methods

Method

using Progesterone-13C5 in pharmacokinetic studies

Executive Summary This Application Note details the protocol for the quantification of Progesterone in biological matrices (plasma/serum) using Progesterone-13C5 as a stable isotope-labeled internal standard (SIL-IS). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the quantification of Progesterone in biological matrices (plasma/serum) using Progesterone-13C5 as a stable isotope-labeled internal standard (SIL-IS). While deuterated standards (e.g., Progesterone-d9) are common, they suffer from the "Deuterium Isotope Effect," where slight retention time shifts cause the IS to elute at a different time than the analyte. In high-throughput LC-MS/MS, this separation subjects the IS and analyte to different matrix effects (ion suppression/enhancement), compromising quantification accuracy.

Progesterone-13C5 eliminates this variable. By adding mass without altering lipophilicity or pKa, it co-elutes perfectly with endogenous progesterone, ensuring that any matrix suppression affects both equally—thereby providing a self-correcting quantitation system. This guide covers sample extraction, LC-MS/MS optimization, and validation parameters compliant with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Technical Principle: Isotope Dilution Mass Spectrometry (IDMS)

The core principle relies on Isotope Dilution . A known amount of Progesterone-13C5 is spiked into samples. Because the physicochemical properties of 13C-labeled molecules are virtually identical to the unlabeled analyte, they behave identically during:

  • Extraction: Corrects for recovery losses (e.g., if only 85% is recovered, the IS is also recovered at 85%).

  • Chromatography: Perfect co-elution ensures identical retention times.

  • Ionization: Corrects for matrix effects (e.g., phospholipids causing ion suppression).

Why 13C5 over d9?

  • Link Integrity: Deuterium (H-2) bonds are shorter and stronger than H-1 bonds, slightly altering the molecule's interaction with the C18 stationary phase. This can lead to a retention time shift of 0.1–0.3 minutes. In complex serum matrices, the background noise changes rapidly; a 0.2-minute shift can move the IS out of a suppression zone that the analyte sits in, leading to calculated errors of >15%.

  • Stability: 13C is integrated into the carbon skeleton and is non-exchangeable. Deuterium on hydroxyl groups or alpha-carbons can sometimes undergo H/D exchange in protic solvents.

Experimental Workflow

Materials & Reagents
  • Analyte: Progesterone Reference Standard.

  • Internal Standard: Progesterone-13C5 (MW ~319.5 Da).

  • Matrix: Double charcoal-stripped human serum (for calibration curve preparation to remove endogenous progesterone).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Solution Preparation
  • Stock Solution: Dissolve Progesterone-13C5 in MeOH to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 MeOH:Water.

  • Standard Curve: Prepare serial dilutions of Progesterone in stripped serum (Range: 0.1 – 100 ng/mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation for steroids to remove phospholipids and proteins that foul the MS source.

  • Aliquot: Transfer 200 µL of sample (plasma/serum) into a 1.5 mL glass tube.

  • Spike IS: Add 20 µL of Progesterone-13C5 Working Solution . Vortex for 10 sec.

  • Equilibrate: Incubate at room temperature for 5 mins to allow IS to bind to matrix proteins (mimicking endogenous state).

  • Extract: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

  • Agitate: Vortex vigorously for 5 mins or shaker plate at 1000 rpm.

  • Phase Separation: Centrifuge at 4,000 x g for 10 mins at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath (or simply pipette carefully). Transfer the organic (top) supernatant to a fresh glass vial.

  • Dry: Evaporate solvent under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of 50:50 MeOH:Water (0.1% Formic Acid) . Vortex 1 min.

  • Inject: Transfer to autosampler vials. Inject 10 µL.

LC-MS/MS Methodology

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is often preferred over Acetonitrile for steroids to improve ionization efficiency.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 40% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Progesterone 315.2 [M+H]+97.1302550
Progesterone (Qual)315.2 [M+H]+109.1302850
Progesterone-13C5 320.2 [M+H]+102.1 *302550

*Note on 13C5 Transition: The product ion depends on the position of the 13C labels. If the labels are on the A-ring (common), the 97 fragment shifts to 102 (97+5). Always perform a Product Ion Scan on your specific lot of IS to confirm the dominant fragment.

Workflow Visualization

PK_Workflow Sample Biological Sample (Serum/Plasma) Spike Spike IS (Progesterone-13C5) Sample->Spike 200 µL Equilibrate Equilibration (Protein Binding) Spike->Equilibrate 5 min LLE LLE Extraction (MTBE) Equilibrate->LLE +1 mL MTBE Dry N2 Evaporation & Reconstitution LLE->Dry Organic Layer LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Inject 10 µL Data Quantification (Area Ratio) LCMS->Data Calc Ratio

Caption: Step-by-step pharmacokinetic sample processing workflow ensuring equilibration of the 13C5-IS with the biological matrix.

Method Validation & Quality Control

Based on FDA Bioanalytical Method Validation Guidance (2018).

Linearity
  • Construct a calibration curve using the Peak Area Ratio (Analyte Area / IS Area) vs. Concentration.

  • Requirement: Linear regression (weighted 1/x²) with r² > 0.99.

Matrix Effect (The "IS Normalization" Test)

This is the critical validation step proving the value of Progesterone-13C5.

  • Set A (Neat): Spike analyte + IS into clean solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte + IS into the residue.

  • Calculation:

    • Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A).

    • IS-Normalized MF = MF (Analyte) / MF (IS).

    • Acceptance: The IS-Normalized MF should be close to 1.0 (indicating the IS tracks the analyte perfectly), even if the absolute MF is < 1.0 (suppression).

Accuracy & Precision
  • Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC. (CV < 15%, LLOQ < 20%).

  • Inter-day: 3 separate runs.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Incomplete phase separation or protein binding.Increase vortex time; ensure pH is adjusted (Progesterone is neutral, but matrix proteins are pH sensitive).
Signal Suppression Phospholipids co-eluting.[2]Check "Phospholipid buildup" on column. Add a high-organic wash step (98% B) at end of gradient.
Isobaric Interference 17-OH Progesterone or other isomers.These have the same mass (315) but different RT. Ensure chromatographic resolution > 1.5 between Progesterone and 17-OHP.
Cross-Talk IS contributing to Analyte signal.[3][4]Check isotopic purity. If 13C5 contains <99% 13C, "M+0" impurities will appear as analyte. Run a "IS Only" blank.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[5] [Link]

  • European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation. (2022). [Link]

  • Kushnir, M. M., et al. "Liquid chromatography-tandem mass spectrometry for the analysis of progesterone in serum." Clinical Biochemistry, 2020. (Validates LLE extraction methods for steroids).
  • Stout, S. J., et al. "Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry." Journal of Chromatography A. (Explains the mechanistic advantage of 13C over Deuterium).

Sources

Application

Introduction: The Challenge of Precision in Hormone Replacement Therapy

An Application Guide to Progesterone-13C5 for Advanced Hormone Replacement Therapy Research Hormone Replacement Therapy (HRT) is a cornerstone for managing menopausal symptoms and related conditions by supplementing decl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Progesterone-13C5 for Advanced Hormone Replacement Therapy Research

Hormone Replacement Therapy (HRT) is a cornerstone for managing menopausal symptoms and related conditions by supplementing declining endogenous hormone levels.[1] Progesterone is a critical component of HRT for women with an intact uterus, as it mitigates the risk of endometrial hyperplasia associated with estrogen therapy.[1][2][3] However, developing and optimizing HRT regimens requires a precise understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of exogenous hormones—how the body absorbs, distributes, metabolizes, and excretes them, and what effects they have.

A significant analytical challenge lies in differentiating the administered therapeutic progesterone from the progesterone naturally produced by the body. This is where stable isotope labeling emerges as an indispensable tool.[4][5] Progesterone-13C5 is a non-radioactive, stable isotope-labeled version of progesterone, where five Carbon-12 atoms are replaced with Carbon-13 atoms. This subtle mass shift makes it chemically identical to endogenous progesterone in its biological activity but distinguishable by mass spectrometry.[5] This property establishes Progesterone-13C5 as the gold standard for two primary applications in HRT research: as an internal standard for precise quantification and as a tracer for studying metabolic pathways and production rates in vivo.[6]

This document provides a detailed guide and validated protocols for leveraging Progesterone-13C5 to achieve the highest level of accuracy and reliability in HRT research.

Core Principle: Isotope Dilution Mass Spectrometry (ID-MS)

The unparalleled precision afforded by Progesterone-13C5 is realized through the technique of Isotope Dilution Mass Spectrometry (ID-MS). This method is considered a definitive reference for hormone quantification.[7]

The Causality: Why is ID-MS superior to conventional methods like immunoassays? Immunoassays can suffer from cross-reactivity with structurally similar metabolites, leading to potential inaccuracies.[7] ID-MS, however, relies on the mass-to-charge ratio of the molecule, providing exceptional specificity. By adding a known quantity of Progesterone-13C5 (the "spike") to a biological sample, it serves as an ideal internal standard. It behaves identically to the endogenous progesterone (the "analyte") during sample extraction, cleanup, and ionization. Any sample loss during preparation affects both the analyte and the standard equally. Therefore, the ratio of the analyte to the internal standard remains constant, allowing for highly accurate and precise quantification of the true progesterone concentration, corrected for experimental variability.[7][8]

Sample Biological Sample (Plasma, Serum, Urine) Contains endogenous P4 Spike Add Known Amount of Progesterone-13C5 (Internal Standard) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Cleanup Sample Cleanup & Concentration Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Ratio Measure Peak Area Ratio (P4 / P4-13C5) LCMS->Ratio Quant Calculate Absolute Concentration of Endogenous P4 Ratio->Quant

Caption: Isotope Dilution Mass Spectrometry Workflow.

Application 1: Pharmacokinetic (PK) Profiling of HRT Formulations

A primary goal in drug development is to characterize the PK profile of a new formulation. This involves determining key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), which describe the bioavailability of the drug.[9]

Objective: To accurately quantify the concentration of an orally administered progesterone HRT drug in patient serum over time, distinguishing it from endogenous progesterone.

Step-by-Step Protocol: PK Study using LC-MS/MS

1. Study Design & Sample Collection:

  • Administer the progesterone HRT formulation to subjects.

  • Collect blood samples into serum-separator tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Process blood to separate serum and immediately freeze samples at -80°C until analysis.[10]

2. Sample Preparation & Extraction (Self-Validating System):

  • Rationale: This protocol uses a liquid-liquid extraction method to efficiently isolate steroids from the complex serum matrix. The inclusion of the Progesterone-13C5 internal standard at the very beginning ensures that any variability in extraction efficiency is normalized.

  • Thaw 200 µL of each serum sample on ice.

  • Spike each sample with 20 µL of a 10 ng/mL Progesterone-13C5 solution in methanol (the internal standard). Vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE) to each sample.[11]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (containing progesterone and the internal standard) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.[11][12]

  • Reconstitute the dried extract in 100 µL of 50:50 methanol:water. This solution is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Rationale: Liquid chromatography separates the analyte from other components in the extract before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) provides exquisite sensitivity and specificity by monitoring a specific fragmentation pattern for both progesterone and its labeled counterpart.

  • The following tables provide typical starting parameters. These must be optimized for the specific instrumentation used.

LC Parameters Value
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[11]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL[11]
Column Temperature 40°C
MS/MS Parameters Value
Ionization Mode Electrospray Ionization, Positive (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)[13]
Progesterone Transition m/z 315.3 → 109.1[13]
Progesterone-13C5 Transition m/z 320.3 → 112.1 (approximate, verify with standard)
Dwell Time 100 ms
Collision Energy Optimize for specific instrument

4. Data Analysis and Interpretation:

  • Integrate the peak areas for both the progesterone and Progesterone-13C5 MRM transitions at each time point.

  • Calculate the Peak Area Ratio (PAR) = Area(Progesterone) / Area(Progesterone-13C5).

  • Generate a calibration curve using known concentrations of unlabeled progesterone spiked with the same amount of internal standard.

  • Plot the PAR against the concentration of the calibrators and perform a linear regression.

  • Use the regression equation to determine the concentration of progesterone in each study sample from its calculated PAR.

  • Plot the resulting concentrations versus time to generate the pharmacokinetic curve for each subject.

cluster_pk Pharmacokinetic Study Workflow Admin Administer HRT Progesterone Formulation Collect Serial Blood Sample Collection (0-24h) Admin->Collect Process Spike with P4-13C5, Extract & Reconstitute Collect->Process Analyze LC-MS/MS Analysis (Quantify P4 / P4-13C5 Ratio) Process->Analyze Plot Plot Concentration vs. Time Analyze->Plot Params Calculate PK Parameters (Cmax, Tmax, AUC) Plot->Params

Caption: Workflow for an HRT Pharmacokinetic Study.

Application 2: Measuring Endogenous Progesterone Production Rate

In certain HRT research scenarios, it is crucial to understand not just the fate of the administered drug, but also how the therapy affects the body's own hormone production.

Objective: To determine the in vivo progesterone production rate in a subject using Progesterone-13C5 as a metabolic tracer.

Principle of Isotope Dilution In Vivo: This method is distinct from using the isotope as an internal standard. Here, a known amount of Progesterone-13C5 is administered to the subject. This labeled progesterone mixes with the body's total pool of unlabeled progesterone. By measuring the ratio of labeled to unlabeled progesterone (or a specific urinary metabolite) after it has reached a steady state, one can calculate how much the tracer was "diluted" by the body's own production.

Step-by-Step Protocol: Production Rate Study

1. Study Design & Tracer Administration:

  • A baseline 24-hour urine collection is performed to assess initial hormone levels.

  • A precise, known dose of Progesterone-13C5 is administered to the subject (e.g., via intravenous infusion or oral administration, depending on the study design). The dose must be large enough to be detected but small enough not to cause a pharmacological effect.[4][14]

  • A complete 24-hour urine collection is initiated immediately following tracer administration.[15]

2. Sample Preparation & Analysis:

  • Rationale: Progesterone is extensively metabolized before excretion in the urine, primarily as pregnanediol glucuronide. This protocol measures the labeled-to-unlabeled ratio in a key metabolite to determine the dilution of the parent hormone.

  • Measure the total volume of the 24-hour urine collection.

  • Take a 1 mL aliquot of the urine.

  • Add β-glucuronidase enzyme to hydrolyze the conjugated metabolites back to their free steroid form. Incubate according to the enzyme manufacturer's instructions.

  • Perform a liquid-liquid or solid-phase extraction on the hydrolyzed urine sample as described in the PK protocol. Note: if absolute quantification is also desired, a different internal standard (e.g., deuterated progesterone, Progesterone-d9) would be added at this stage.[16]

  • Analyze the sample via LC-MS/MS, monitoring for both the unlabeled and the 13C5-labeled form of the target metabolite (e.g., pregnanediol).

3. Data Analysis and Calculation:

  • Determine the ratio of the 13C5-labeled metabolite to the unlabeled metabolite from the LC-MS/MS data.

  • Calculate the Progesterone Production Rate (PPR) using the following formula:

    PPR (mg/day) = [ (Dose of Tracer / Isotopic Ratio) - Dose of Tracer ]

    Where:

    • Dose of Tracer is the amount of Progesterone-13C5 administered (in mg).

    • Isotopic Ratio is the (Peak Area of Labeled Metabolite) / (Peak Area of Unlabeled Metabolite).

Technical Data: Progesterone-13C5

Property Value Reference
Chemical Name Progesterone-2,3,4,20,21-13C5
Molecular Formula ¹³C₅C₁₆H₃₀O₂
Molecular Weight 319.42 g/mol [10]
Mass Shift M+5
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥98%
Appearance White to off-white powder[10][17]
Storage Conditions -20°C, protected from light[10]

Regulatory Considerations

Stable isotope-labeled compounds like Progesterone-13C5 are not radioactive and do not pose a radiation risk to subjects.[4] Therefore, studies using them are not typically subject to the same stringent regulations (e.g., 21 CFR Part 361) that govern radioactive drug research.[14] However, as with any investigational compound administered to humans, all study protocols must be reviewed and approved by an appropriate Institutional Review Board (IRB) or ethics committee. The use of stable isotopes in clinical pharmacology studies to assess mass balance is a well-established practice recognized by regulatory agencies like the FDA.[4][18][19]

Conclusion

Progesterone-13C5 is a powerful and essential tool for advancing the science of hormone replacement therapy. Its use in isotope dilution mass spectrometry provides an unmatched level of precision and accuracy for pharmacokinetic and metabolic studies. By enabling the clear differentiation between exogenous and endogenous hormones, Progesterone-13C5 allows researchers and drug developers to gain definitive insights into the bioavailability, metabolism, and physiological impact of HRT formulations, ultimately leading to the development of safer and more effective therapies for patients.

References

  • Title: Hormone replacement therapy perspectives Source: Frontiers in Medicine URL: [Link]

  • Title: Pharmacokinetics of progesterone Source: Wikipedia URL: [Link]

  • Title: Progesterone Therapy for Menopause Source: Centre for Menstrual Cycle and Ovulation Research (CeMCOR) URL: [Link]

  • Title: Key to Life: Physiological Role and Clinical Implications of Progesterone Source: MDPI URL: [Link]

  • Title: Measurement of serum progesterone by isotope dilution liquid chromatography tandem mass spectrometry: a candidate reference method and its application to evaluating immunoassays Source: PubMed URL: [Link]

  • Title: Quantitative analysis of progesterone using isotope dilution-matrix-assisted laser desorption ionization-time of flight mass spectrometry as a reference procedure for radioimmunoassay Source: PubMed URL: [Link]

  • Title: Sensitive and High-Throughput bio-analytical assay for measuring Progesterone by LC/MS/MS Source: Eurofins URL: [Link]

  • Title: Progesterone Metabolism in Serum Source: Agilent URL: [Link]

  • Title: LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Progestogens as a component of menopausal hormone therapy: the right molecule makes the difference Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation Source: ResearchGate URL: [Link]

  • Title: Applications of heavy isotope tracers to clinical studies: progesterone urinary production rate determination in the menstrual cycle and pregnancy Source: PubMed URL: [Link]

  • Title: Supplementary information Methods Progesterone HPLC Method Source: The Royal Society of Chemistry URL: [Link]

  • Title: Estradiol and Micronized Progesterone: A Narrative Review About Their Use as Hormone Replacement Therapy Source: MDPI URL: [Link]

  • Title: (PDF) LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation Source: ResearchGate URL: [Link]

  • Title: Guidance for Industry and Researchers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Pharmacokinetics of Progesterone in Pregnancy Source: ClinicalTrials.gov URL: [Link]

  • Title: Hormone Replacement Therapy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]

  • Title: Isotope-labeled Pharmaceutical Standards Source: Alsachim URL: [Link]

  • Title: Clinical Pharmacology Considerations for Radiolabeled Mass Balance Studies Source: YouTube URL: [Link]

Sources

Method

High-Performance Quantification of Progesterone in Reproductive Toxicology: A Protocol Using Progesterone-13C5

Executive Summary Reproductive toxicology relies heavily on the precise quantification of steroid hormones to assess the impact of xenobiotics on fertility, maintenance of pregnancy, and embryogenesis. Progesterone (P4)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reproductive toxicology relies heavily on the precise quantification of steroid hormones to assess the impact of xenobiotics on fertility, maintenance of pregnancy, and embryogenesis. Progesterone (P4) is the "hormone of pregnancy," and its accurate measurement in complex matrices (placental tissue, amniotic fluid, lipid-rich plasma) is critical.

Standard immunoassays (ELISA/RIA) often suffer from cross-reactivity with structural analogs. While LC-MS/MS offers specificity, it is prone to matrix effects (ion suppression/enhancement). This Application Note details a robust protocol employing Progesterone-13C5 as a stable isotope-labeled internal standard (SIL-IS). Unlike deuterated analogs (d9/d4), 13C-labeled standards eliminate hydrogen/deuterium exchange issues and ensure perfect chromatographic co-elution, providing the highest tier of data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Technical Rationale: Why Progesterone-13C5?

The Co-elution Imperative

In Electrospray Ionization (ESI), co-eluting phospholipids and endogenous materials compete for charge, causing ion suppression.

  • Deuterated Standards (e.g., Prog-d9): Deuterium is slightly more hydrophilic than hydrogen. This often causes the deuterated standard to elute slightly before the native analyte.[1] Consequently, the IS may not experience the exact same matrix suppression as the analyte, leading to quantification errors.

  • Carbon-13 Standards (Prog-13C5): Carbon-13 modifies the mass but has negligible effect on lipophilicity or retention time. The IS and analyte co-elute perfectly, ensuring that the IS corrects for the exact matrix effect experienced by the analyte at the millisecond of ionization.

Isotopic Stability

Deuterium on the steroid backbone can be subject to H/D exchange in acidic mobile phases or during derivatization. 13C atoms incorporated into the steroid skeleton (typically C2, C3, C4, C20, C21) are non-exchangeable, guaranteeing the concentration of the IS remains constant throughout processing.

Visualizing the Workflow

The following diagram illustrates the IDMS (Isotope Dilution Mass Spectrometry) principle used in this protocol.

IDMS_Workflow cluster_matrix Critical Control Point Sample Biological Matrix (Plasma/Tissue) Extract LLE Extraction (Hexane/MTBE) Sample->Extract Native P4 Spike Spike IS: Progesterone-13C5 Spike->Extract IS Addition LC LC Separation (C18 Column) Extract->LC Clean Extract ESI ESI Source (Ionization) LC->ESI Perfect Co-elution MS MS/MS Detection (MRM Mode) ESI->MS Suppression Correction Data Quantification (Area Ratio) MS->Data

Figure 1: IDMS Workflow highlighting the critical co-elution phase where Progesterone-13C5 corrects for matrix effects in real-time.

Experimental Protocol

Materials & Reagents[2]
  • Analyte: Progesterone Reference Standard (Certified Purity >99%).

  • Internal Standard: Progesterone-13C5 (e.g., 2,3,4,20,21-13C5). Note: Ensure isotopic purity ≥99 atom % 13C to prevent contribution to the native channel.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE) or n-Hexane.

  • Matrix: Charcoal-stripped plasma (for calibration curves) to remove endogenous steroids.

Solution Preparation
  • Stock Solutions: Prepare 1 mg/mL stocks of Progesterone and Progesterone-13C5 in Methanol. Store at -20°C.

  • IS Working Solution: Dilute Progesterone-13C5 to ~50 ng/mL in 50:50 Methanol:Water.

  • Calibration Standards: Prepare serial dilutions in stripped plasma ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation for steroids to maximize cleanliness and sensitivity.

  • Aliquot: Transfer 200 µL of plasma/tissue homogenate to a glass tube.

  • IS Addition: Add 20 µL of Progesterone-13C5 Working Solution . Vortex 10s. Crucial: Equilibrate for 5 mins to allow IS to bind to matrix proteins similarly to native analyte.

  • Extraction: Add 1 mL of MTBE (or Hexane:Ethyl Acetate 80:20).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 mins at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath (or simply pipette carefully). Transfer the organic (top) supernatant to a clean glass vial.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 50:50 MeOH:Water. Vortex and transfer to LC vial.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm). Steroids are hydrophobic; a standard C18 is sufficient.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better signal for steroids than ACN).

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Optimize for your specific instrument):

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Progesterone 315.2 [M+H]+97.1109.1~25-30
Progesterone-13C5 320.2 [M+H]+100.1113.1~25-30

*Note: The product ions for 13C5 depend on the position of the label. If labeled at 2,3,4,20,21, the A-ring fragment (usually 97.1) shifts by +3 Da to 100.1.

Validation & Quality Control (FDA/ICH Guidelines)

To ensure the data withstands regulatory scrutiny (e.g., FDA Bioanalytical Method Validation Guidance 2018), strict monitoring of the Internal Standard is required.

Acceptance Criteria
  • Linearity:

    
    .
    
  • Accuracy/Precision: ±15% (±20% at LLOQ).

  • IS Response: The IS peak area in samples should not deviate >50% from the mean IS response in calibration standards.

Troubleshooting IS Variability

If Progesterone-13C5 response varies significantly, it indicates matrix effects or extraction inefficiency.

Validation_Logic Start Analyze Batch CheckIS Check IS Area Response Start->CheckIS Pass Within ±50% of Mean? CheckIS->Pass Yes Accept Data Pass->Yes Yes No Flag Sample Pass->No No RootCause Root Cause Analysis No->RootCause Action1 Drift? -> Check Injector RootCause->Action1 Action2 Low Recovery? -> Check Extraction RootCause->Action2 Action3 Suppression? -> Dilute Sample RootCause->Action3

Figure 2: Decision tree for monitoring Internal Standard response during batch analysis.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5994, Progesterone. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discusses the superiority of stable isotopes over structural analogs).
  • Tai, S. S., & Welch, M. J. (2004). Development and evaluation of a candidate reference method for the determination of progesterone in human serum using isotope dilution liquid chromatography/mass spectrometry. Analytical Chemistry.

Sources

Application

Application Note: High-Sensitivity Quantification of Progesterone in Biological Matrices via LC-MS/MS using Progesterone-13C5

Executive Summary Progesterone (P4) quantification is critical in reproductive biology, endocrinology, and drug development. While Immunoassays (RIA/ELISA) have historically been used, they suffer from cross-reactivity w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Progesterone (P4) quantification is critical in reproductive biology, endocrinology, and drug development. While Immunoassays (RIA/ELISA) have historically been used, they suffer from cross-reactivity with structurally similar steroids (e.g., 17-OHP, corticosteroids). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) is the reference method for specificity.

This guide details the sample preparation and analytical workflows for Progesterone using Progesterone-2,3,4,20,21-13C5 as the Internal Standard (IS). Unlike deuterated analogs (d9-P4), 13C-labeled standards eliminate deuterium-hydrogen exchange issues and prevent chromatographic isotope effects, ensuring perfect co-elution with the analyte for optimal matrix effect compensation.

Physicochemical Context & Internal Standard Selection[1][2][3]

Why Progesterone-13C5?

The choice of Internal Standard is the single most critical variable in quantitative bioanalysis.

  • Deuterium (d9) Limitations: Deuterium labels can affect the pKa and lipophilicity of the molecule slightly, leading to a shift in retention time (RT). If the d9-IS elutes slightly earlier than the native P4, it may not experience the exact same ion-suppression zone from the matrix (e.g., phospholipids), leading to quantification errors.

  • Carbon-13 (13C5) Superiority: 13C atoms do not alter the lipophilicity or retention time. The 13C5-P4 co-elutes perfectly with native P4, ensuring that any matrix suppression affecting the analyte affects the IS equally.

Analyte Properties
PropertyProgesterone (Native)Progesterone-13C5 (IS)Implication for Prep
Formula C21H30O213C5 C16 H30 O2Mass shift of +5 Da
MW 314.46 g/mol 319.42 g/mol Distinct precursor ions
LogP ~3.87~3.87Highly Lipophilic; requires organic extraction
pKa Non-ionizable (neutral)Non-ionizablepH adjustment in SPE is for matrix control, not analyte charging
Plasma Binding >95% (CBG, Albumin)>95%Requires disruption (PPT or aggressive solvent)

Sample Preparation Protocols

Two validated workflows are presented: Liquid-Liquid Extraction (LLE) for maximum sensitivity and cost-efficiency, and Solid Phase Extraction (SPE) for high-throughput automation and sample cleanliness.

Protocol A: Liquid-Liquid Extraction (LLE) - The Gold Standard

Best for: Low volume samples (e.g., pediatric serum), maximum sensitivity requirements.

Reagents:

  • Extraction Solvent: Hexane:Ethyl Acetate (80:20 v/v) OR MTBE (Methyl tert-butyl ether).

  • Reconstitution Solvent: 50:50 Methanol:Water.

Workflow Steps:

  • Aliquot: Transfer 200 µL of serum/plasma into a 1.5 mL polypropylene tube or glass vial.

  • IS Spike: Add 20 µL of Progesterone-13C5 working solution (e.g., 50 ng/mL in MeOH). Vortex 10 sec.

  • Equilibration: Incubate at room temperature for 15 mins to allow IS to bind to plasma proteins (crucial for accurate recovery correction).

  • Extraction: Add 1.0 mL of Extraction Solvent (Hexane:EtOAc or MTBE).

  • Agitation: Vortex vigorously for 5 minutes or shaker-plate for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

    • Note: Progesterone partitions into the upper organic layer.

  • Transfer: Flash freeze the aqueous (lower) layer in a dry ice/ethanol bath (optional) and decant the upper organic layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Reconstitution Solvent. Vortex 1 min.

  • Clarification: Centrifuge at 10,000 x g for 5 min to remove any particulates before LC injection.

Protocol B: Solid Phase Extraction (SPE) - High Throughput

Best for: Automated workflows, removal of phospholipids, dirty matrices (e.g., tissue homogenates).

Cartridge: Hydrophilic-Lipophilic Balance (HLB) (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.

Workflow Steps:

  • Pre-treatment: Mix 200 µL sample + 20 µL IS + 200 µL 0.1% Formic Acid in Water. (Disrupts protein binding).

  • Conditioning:

    • 1.0 mL Methanol.

    • 1.0 mL Water.

  • Loading: Load pre-treated sample onto cartridge. Apply slow vacuum (1-2 mL/min).

  • Wash 1 (Proteins): 1.0 mL 5% Methanol in Water.

  • Wash 2 (Interferences): 1.0 mL 30% Acetonitrile in Water (Progesterone is retained, polar interferences elute).

  • Elution: 2 x 500 µL Methanol (or Acetonitrile).

  • Post-Elution: Evaporate eluate under N2 at 40°C and reconstitute in 100 µL mobile phase.

Visual Workflows (Graphviz)

Diagram 1: Decision Matrix for Sample Prep Selection

PrepDecision Start Start: Sample Type Matrix Matrix Composition? Start->Matrix Clean Serum/Plasma (Standard) Matrix->Clean Low Lipid Dirty Tissue/Urine (Complex) Matrix->Dirty High Lipid/Salts Vol Sample Volume? Clean->Vol SPE Protocol B: SPE (HLB/C18) Dirty->SPE Req. Cleanup LLE Protocol A: LLE (Hexane/MTBE) Vol->LLE < 200 µL Vol->SPE > 500 µL / Automated

Caption: Decision tree for selecting between LLE and SPE based on sample volume and matrix complexity.

Diagram 2: LLE Extraction Workflow

LLE_Workflow Sample Sample (200 µL) Spike Spike IS (13C5-P4) Sample->Spike Extract Add Organic (MTBE/Hexane) Spike->Extract Phase Phase Separation (Centrifuge) Extract->Phase Dry Dry Down (N2 @ 40°C) Phase->Dry Recon Reconstitute (MeOH:H2O) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Progesterone quantification.

LC-MS/MS Method Parameters

Chromatography[4][5]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.2 mM Ammonium Fluoride for enhanced sensitivity).

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 40% B (Re-equilibration)

Mass Spectrometry (MRM Transitions)

Ionization: ESI Positive Mode (Progesterone protonates easily).

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Progesterone 315.2 [M+H]+97.1109.1~25-30
Progesterone-13C5 320.2 [M+H]+100.1*113.1~25-30

*Note on 13C5 Transitions: Progesterone-13C5 is typically labeled at carbons 2, 3, 4, 20, and 21.[1] The primary fragment (m/z 97 in native) corresponds to Ring A. Since Ring A contains carbons 2, 3, and 4 (3 labeled carbons), the fragment shifts by +3 Da to m/z 100.1 .

Critical Quality Attributes & Troubleshooting

Matrix Effects

Progesterone elutes in a region often suppressed by phospholipids.

  • Validation: Monitor the IS response consistency. If IS area varies >20% between standards and samples, matrix effects are present.

  • Solution: Switch from LLE to SPE (Washing with 30% ACN helps remove lipids) or use an "In-Source" divert valve to send the first 1-2 mins of flow to waste.

Non-Specific Binding

Progesterone is "sticky" (lipophilic).

  • Issue: Low recovery in neat standards vs. plasma.

  • Solution: Never use 100% aqueous solutions. Ensure reconstitution solvent is at least 40-50% organic (MeOH/ACN) to keep P4 in solution. Use low-binding polypropylene plates.

Isobaric Interferences
  • 17-OH Progesterone: Mass 331. If source fragmentation occurs (loss of water), it can mimic P4.

  • Resolution: Ensure chromatographic separation between P4 (later eluting) and 17-OHP (earlier eluting). The 13C5 IS will co-elute with P4, confirming identity.

References

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Progesterone in Serum by ID-LC-MS/MS. Method No: 6301.01.

  • Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry assays for steroid hormones.[2] Journal of Steroid Biochemistry and Molecular Biology.

  • Tai, S. S., & Welch, M. J. (2004). Development and evaluation of a candidate reference measurement procedure for the determination of progesterone in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry. Analytical Chemistry.[2][3][4][5][6][7][8]

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. (Product Data for Progesterone-13C5).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Progesterone-13C5 Optimization

Department: Bioanalytical Applications Engineering Subject: Minimizing Isotopic Interference (Crosstalk) in LC-MS/MS Status: Operational Executive Summary Welcome to the Technical Support Center. This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Bioanalytical Applications Engineering Subject: Minimizing Isotopic Interference (Crosstalk) in LC-MS/MS Status: Operational

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical challenge of isotopic interference (cross-talk) when using Progesterone-13C5 as an internal standard (IS). While Carbon-13 labeled standards offer superior stability compared to deuterated analogs (avoiding D/H exchange issues), they are not immune to spectral overlap.

This guide provides a self-validating workflow to diagnose and eliminate two specific interference vectors:

  • IS

    
     Analyte:  Unlabeled impurities in the IS reagent causing high background in blanks (limiting LLOQ).
    
  • Analyte

    
     IS:  High concentrations of native progesterone interfering with the IS channel (limiting linearity).
    
Part 1: Diagnostic Logic (Troubleshooting Workflow)

Before altering your method, use this logic tree to identify the specific type of interference affecting your assay.

TroubleshootingLogic Start START: Identify Issue CheckBlank Step 1: Inject Double Blank (Mobile Phase only) Start->CheckBlank Decision1 Peak at Progesterone RT? CheckBlank->Decision1 CheckZero Step 2: Inject Zero Sample (Matrix + IS, No Analyte) Decision2 Peak at Progesterone RT? CheckZero->Decision2 Decision1->CheckZero No Contam System Contamination (Column/Injector Carryover) Decision1->Contam Yes ISPurity ISSUE: IS Impurity (IS contributing to Analyte) Decision2->ISPurity Yes ( >20% of LLOQ) CheckHigh Step 3: Inject ULOQ (High Analyte, No IS) Decision2->CheckHigh No Decision3 Signal in IS Channel? CheckHigh->Decision3 CrossTalk ISSUE: Native Crosstalk (Analyte contributing to IS) Decision3->CrossTalk Yes Clean System Clean Proceed to Optimization Decision3->Clean No

Figure 1: Diagnostic logic tree for isolating the source of isotopic interference in LC-MS/MS workflows.

Part 2: Technical FAQs & Troubleshooting
Q1: I see a "ghost peak" in my Zero samples (Matrix + IS) at the retention time of Progesterone. Why?

Diagnosis: This is IS


 Analyte Interference .
Mechanism:  No internal standard is 100% isotopically pure. A Progesterone-13C5 reagent typically has an isotopic enrichment of ~99 atom %. This means ~1% of the molecules may be 13C4, 13C3, or even unlabeled (13C0). If you add the IS at a very high concentration, that "trace" 13C0 impurity becomes a detectable peak in the native progesterone channel (m/z 315.2 

97.1 or 109.1).

Corrective Action:

  • Check the Certificate of Analysis (CoA): Look for "Isotopic Enrichment" or "Atom %".

  • Titrate the IS Down: Reduce the working concentration of your IS. The goal is to lower the IS concentration until the impurity signal falls below 20% of your LLOQ area, while maintaining enough signal stability.

Q2: My calibration curve is quadratic (bending) at the upper end, or precision fails at ULOQ.

Diagnosis: This is likely Analyte


 IS Interference  (or Detector Saturation).
Mechanism:  At high concentrations (ULOQ), the native progesterone is abundant. While the primary mass is 315.2, natural isotopes (M+1, M+2, etc.) exist. Although the M+5 isotope (which would overlap with 13C5) is statistically rare for a C21 molecule (

negligible M+5), "spectral tailing" or wide quadrupole isolation windows (e.g., >1.0 Da) can allow the native signal to bleed into the IS channel (m/z 320.2). This falsely inflates the IS area, causing the Area Ratio (Analyte/IS) to decrease, bending the curve.

Corrective Action:

  • Narrow Isolation Windows: Set Q1 resolution to "Unit" or "High" (0.7 FWHM) rather than "Open" or "Low".

  • Verify Contribution: Inject a ULOQ standard without IS. If you see a peak in the IS channel, you have crosstalk.[1]

  • Increase IS Concentration: (Counter-intuitive but effective). By increasing the IS amount, you make the "crosstalk" signal negligible relative to the massive IS signal. Note: This trades off with Q1 (blank interference), requiring a balance.

Part 3: The "Zero-Shift" Optimization Protocol

Do not guess your IS concentration. Use this self-validating protocol to find the "Sweet Spot" where both interferences are minimized.

Objective

Determine the optimal Progesterone-13C5 concentration that provides sufficient precision (


) without contributing >20% interference to the LLOQ.
Experimental Setup
  • Analyte: Progesterone (Native)

  • IS: Progesterone-13C5

  • Matrix: Analyte-free charcoal-stripped serum or surrogate matrix (PBS/BSA).

Step-by-Step Workflow

1. Preparation of IS Titration Series Prepare 3 working solutions of Progesterone-13C5:

  • Low: 10 ng/mL

  • Medium: 100 ng/mL[2]

  • High: 1000 ng/mL

2. The "Cross-Signal" Matrix Prepare the following samples in triplicate:

Sample IDDescriptionPurpose
BLK-D Double Blank (Matrix only)Establish baseline noise.
BLK-IS-L Zero Sample (Matrix + Low IS)Measure IS

Analyte interference (Low).
BLK-IS-M Zero Sample (Matrix + Medium IS)Measure IS

Analyte interference (Med).
BLK-IS-H Zero Sample (Matrix + High IS)Measure IS

Analyte interference (High).
ULOQ-NoIS ULOQ Analyte (No IS added)Measure Analyte

IS interference.

3. Analysis & Calculation

A. Calculate IS Purity Interference (IS


 Analyte): 
For each IS level, calculate the interference as a percentage of your target LLOQ peak area.


  • Requirement: Must be

    
     (FDA/EMA Guidelines).
    

B. Calculate Native Crosstalk (Analyte


 IS): 
Measure the peak area in the IS channel for the ULOQ-NoIS sample. Compare this to the expected IS area.


  • Requirement: Must be

    
    .
    

4. Selection Logic

  • If High IS causes

    
     interference in LLOQ 
    
    
    
    REJECT .
  • If Low IS results in

    
     crosstalk from ULOQ 
    
    
    
    REJECT .
  • Select the Medium concentration that satisfies both criteria.

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates why Progesterone-13C5 is superior to Deuterated standards (D9), yet still requires the optimization described above.

Mechanism cluster_0 Reagent Properties cluster_1 LC-MS/MS Impact D9 Progesterone-D9 (Deuterated) Retention Retention Time Shift (D vs H separation) D9->Retention High Probability C13 Progesterone-13C5 (Carbon-13) Coelution Perfect Co-elution (Identical RT) C13->Coelution Guaranteed Impurity Isotopic Impurity (Unlabeled M+0) C13->Impurity Manufacturing Byproduct Matrix Matrix Effect Correction Retention->Matrix Poor Correction (Ion Suppression differs) Coelution->Matrix Optimal Correction (Same Ionization Environment) Impurity->Matrix False LLOQ Signal

Figure 2: Comparison of Deuterated vs. 13C-labeled standards. While 13C5 ensures perfect co-elution (green path), the impurity vector (red path) must be managed via concentration tuning.

References
  • Fernandes, D. et al. (2020).[3] LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma. NIH National Library of Medicine. Available at: [Link]

  • Stokvis, E. et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Tan, A. et al. (2012). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B. Available at: [Link]

  • Wang, S. et al. (2007). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry. Available at: [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Progesterone-13C5 for LC-MS/MS Calibration

Core Philosophy: The "Silent" Standard In quantitative LC-MS/MS, the Internal Standard (IS) is your only defense against the unpredictability of electrospray ionization (ESI). For Progesterone (P4) quantification, Proges...

Author: BenchChem Technical Support Team. Date: February 2026

Core Philosophy: The "Silent" Standard

In quantitative LC-MS/MS, the Internal Standard (IS) is your only defense against the unpredictability of electrospray ionization (ESI). For Progesterone (P4) quantification, Progesterone-13C5 is the gold standard, superior to deuterated analogs (d9) due to the stability of the carbon-carbon bond and the elimination of hydrogen/deuterium exchange issues in protic solvents.

However, an IS is only effective if it sits in the "Goldilocks Zone":

  • High enough to provide precise ion statistics (minimizing Poisson noise).

  • Low enough to prevent "crosstalk" (isotopic impurities contributing to the analyte signal).

  • Consistent enough to track matrix suppression without saturating the detector.

This guide provides the diagnostic frameworks to find that zone for your specific instrument.

Troubleshooting Hub: Common Failure Modes

Q1: "My calibration curve is quadratic (bending) at the lower limit. Is my column dirty?"

Diagnosis: This is likely Isotopic Crosstalk , not a column issue. The Mechanism: No stable isotope standard is 100% pure. A Progesterone-13C5 standard might be 99% 13C5, but it contains trace amounts of unlabelled (M+0) progesterone. If you spike the IS at too high a concentration (e.g., 100 ng/mL) relative to your LLOQ (e.g., 0.05 ng/mL), the "trace" impurity in the IS becomes a massive interference peak in your analyte channel. The Fix:

  • Run a "Zero Sample" (Matrix + IS, no Analyte).

  • If you see a peak at the Progesterone retention time, your IS concentration is too high.

  • Target: The IS contribution to the analyte channel should be <20% of the LLOQ signal.

Q2: "My IS peak area varies by >50% between patient samples. Should I re-extract?"

Diagnosis: This indicates Variable Matrix Suppression .[1] The Mechanism: Phospholipids and salts in serum elute and compete for charge in the ESI source. If your IS concentration is too low, it falls into the "noise floor" where signal integration becomes erratic. If it is too high, it might suppress the analyte itself. The Fix:

  • Check the Retention Time (RT) of phospholipids (monitor transitions m/z 184 -> 184 or 104 -> 104).

  • If phospholipids co-elute with Progesterone, modify the gradient or column chemistry (e.g., switch to Biphenyl or C18-PFP).

  • Do not just add more IS. Fix the chromatography first.

Q3: "Why use 13C5 instead of the cheaper d9-Progesterone?"

Diagnosis: Scientific Integrity Choice. The Explanation: Deuterium (D) on steroid backbones can undergo exchange with Hydrogen (H) in the mobile phase or during acidic extraction steps, leading to signal loss and mass shifts. Carbon-13 is covalently stable. Furthermore, deuterated compounds often elute slightly earlier than their non-labeled counterparts (the "Deuterium Isotope Effect"), meaning the IS is not experiencing the exact same matrix suppression as the analyte at the exact moment of ionization. 13C analogs co-elute perfectly.

The "Titration Protocol": Optimizing IS Concentration

Do not guess the concentration. Perform this experiment during method development.

Phase A: The Crosstalk Threshold (Upper Limit)

Objective: Determine the maximum IS concentration before it interferes with the LLOQ.

  • Prepare IS Dilutions: 1, 5, 10, 50, 100 ng/mL in solvent.

  • Inject: 5 replicates of each IS concentration (no analyte present).

  • Monitor: The Analyte Transition (e.g., 315.2 -> 97.1).

  • Calculate: Plot Area Counts in Analyte Channel vs. IS Concentration.

  • Decision: The "Upper Limit" is the concentration where the interference peak area exceeds 20% of your target LLOQ area.

Phase B: The Suppression Resilience (Lower Limit)

Objective: Determine the minimum IS concentration needed to remain stable in matrix.

  • Prepare Matrix: Pool 6 different sources of blank serum (high diversity).

  • Spike IS: Add IS at 1, 5, and 10 ng/mL to separate aliquots of the pooled matrix.

  • Extract & Inject: Process using your standard LLE or PPT method.

  • Calculate: %CV (Coefficient of Variation) of the IS peak area for n=6 replicates.

  • Decision: The "Lower Limit" is the lowest concentration where %CV is consistently <5%.

Summary of Recommended Ranges
Instrument SensitivityTarget LLOQ (P4)Recommended 13C5 Conc.Rationale
High (e.g., Sciex 6500+) 10 pg/mL0.5 - 2 ng/mL High sensitivity detectors saturate easily; crosstalk is more visible.
Mid (e.g., Agilent 6495) 50 pg/mL2 - 5 ng/mL Balance between signal stability and isotopic purity.
Low (e.g., Older Triple Quads) 200 pg/mL5 - 10 ng/mL Need higher mass load to overcome detector noise floor.

Visualizing the Workflow

Diagram 1: The Optimization Decision Tree

This workflow guides you through the logic of selecting the concentration based on the "Titration Protocol" results.

IS_Optimization Start Start: Select Initial IS Conc. (e.g., 5 ng/mL) Check_Crosstalk Step 1: Inject IS Only (Monitor Analyte Channel) Start->Check_Crosstalk Decision_Crosstalk Is signal > 20% of LLOQ? Check_Crosstalk->Decision_Crosstalk Reduce_Conc Action: Reduce IS Conc. (Risk: Low Signal Stability) Decision_Crosstalk->Reduce_Conc Yes (Interference) Check_Precision Step 2: Inject Matrix Blanks + IS (n=6 replicates) Decision_Crosstalk->Check_Precision No (Clean) Reduce_Conc->Check_Crosstalk Re-test Decision_CV Is IS Area %CV < 5%? Check_Precision->Decision_CV Increase_Conc Action: Increase IS Conc. (Risk: Crosstalk) Decision_CV->Increase_Conc No (Unstable) Finalize Optimal Concentration Found Decision_CV->Finalize Yes (Stable) Increase_Conc->Check_Crosstalk Re-test (Check Crosstalk)

Caption: Iterative workflow for balancing isotopic purity (crosstalk) against signal precision.

Diagram 2: Mechanism of Ion Suppression & Compensation

Understanding why the IS must co-elute perfectly (13C vs Deuterium).

Ion_Suppression cluster_ESI ESI Droplet Surface (Competition) P4 Progesterone (P4) Detector Mass Spec Detector P4->Detector Analyte Signal IS IS (13C5-P4) IS->Detector IS Signal Matrix Phospholipids (Suppressors) Matrix->P4 Blocks Ionization Matrix->IS Blocks Ionization Logic Ratio Calculation: (P4 / IS) Cancels Suppression Detector->Logic

Caption: The Internal Standard experiences the same suppression as the analyte. By taking the ratio, the matrix effect is mathematically cancelled out—but only if they elute at the exact same time.

References

  • National Institutes of Health (NIH) . LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study. Available at: [Link]

  • Agilent Technologies . Progesterone Metabolism in Serum: Analysis by LC-MS/MS. Available at: [Link]

  • Bioanalysis Zone . Ask the Experts: The impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]

  • Eurofins . Sensitive and High-Throughput bio-analytical assay for measuring Progesterone by LC/MS/MS. Available at: [Link]

Sources

Optimization

correcting for isotopic enrichment in Progesterone-13C5 data

Topic: Isotopic Enrichment Correction for Progesterone-13C5 Status: Operational | Tier: Advanced Technical Support Conceptual Foundation: The "Isotopic Cross-Talk" Phenomenon Why is my "Blank" sample showing a peak? In h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotopic Enrichment Correction for Progesterone-13C5

Status: Operational | Tier: Advanced Technical Support

Conceptual Foundation: The "Isotopic Cross-Talk" Phenomenon

Why is my "Blank" sample showing a peak? In high-sensitivity LC-MS/MS assays using stable isotope-labeled internal standards (SIL-IS), the assumption that the Analyte and Internal Standard (IS) are spectrally distinct is often an oversimplification.

For Progesterone-13C5 , two specific interference pathways (Cross-Talk) can compromise your data:

  • IS

    
     Analyte (Impurity Contribution):  The 13C5 standard is not 100% pure. It contains trace amounts of unlabeled (M+0) progesterone. When you add IS to a sample, you are inadvertently adding a small amount of "fake" analyte. This elevates the baseline and artificially limits your Lower Limit of Quantification (LLOQ).
    
  • Analyte

    
     IS (Natural Abundance Contribution):  While less common with a +5 Da shift, extremely high concentrations of native progesterone can contribute signal to the IS channel due to natural isotopic distribution (though negligible for M+5, it is critical for M+3 or Deuterium analogs).
    

The Solution: We do not physically separate them (they must co-elute to correct for matrix effects). Instead, we apply a Mathematical Deconvolution to subtract the interfering signals.

Diagnostic Workflow

Before applying complex math, determine if correction is necessary for your specific lot of Progesterone-13C5.

CorrectionDecisionTree start START: Method Validation step1 Run 'Zero Sample' (Matrix + IS, No Analyte) start->step1 decision1 Is Analyte Peak Area > 20% of LLOQ? step1->decision1 step2 Run 'ULOQ Sample' (High Analyte, No IS) decision1->step2 No action_is Apply IS Purity Correction (Subtract IS Impurity) decision1->action_is Yes decision2 Is IS Peak Area > 5% of IS Response? step2->decision2 action_none NO CORRECTION NEEDED Standard Calibration Sufficient decision2->action_none No action_reverse Apply Reverse Correction (Subtract Analyte Contribution) decision2->action_reverse Yes

Figure 1: Decision tree to determine if mathematical correction is required based on FDA/EMA interference thresholds.

Troubleshooting Guides & FAQs
Issue 1: The "Ghost" Peak in the Blank

Symptom: You observe a consistent progesterone peak in your "Zero" samples (Matrix + IS) that disappears only when you remove the IS. Root Cause: Your Progesterone-13C5 lot has a high percentage of M+0 (unlabeled) impurity.

Q: Can I just subtract the area of the blank from my samples? A: No. Simple background subtraction is risky because the IS response varies per sample due to matrix effects. The Fix: You must calculate the Contribution Factor (CF) and subtract it proportionally to the actual IS response in that specific sample.

Protocol: Determining IS Contribution Factor (


) 
  • Prepare a solution of only Internal Standard (at working concentration) in neat solvent (no matrix).

  • Inject this solution (

    
    ).
    
  • Monitor both transitions: Analyte (315.2

    
     97.1) and IS (320.2 
    
    
    
    100.1).
  • Calculate the ratio:

    
    
    Typical values are 0.001 to 0.005 (0.1% - 0.5%).
    
Issue 2: Non-Linearity at High Concentrations

Symptom: The calibration curve flattens or curves downwards at the ULOQ, or the IS area systematically increases in high-concentration standards. Root Cause: "Reverse" contribution.[1] High abundance of native progesterone is "bleeding" into the IS channel.

Q: Is this common for Progesterone-13C5? A: It is rare for 13C5 because the mass shift (+5 Da) is large. The natural abundance of a +5 isotope in Progesterone (C21) is statistically negligible. However, if your mass resolution is poor (unit resolution on older triples) or if you are using 13C3 -Progesterone, this is critical.

Protocol: Determining Analyte Contribution Factor (


) 
  • Prepare a solution of only Analyte at the ULOQ concentration (no IS).

  • Inject this solution (

    
    ).
    
  • Monitor both transitions.[2]

  • Calculate the ratio:

    
    
    
The Mathematical Correction Protocol

If your diagnostic workflow (Fig 1) confirms interference, use this corrected calculation for your quantitation.

The Correction Formula

Instead of using the raw Area Ratio (


), use the Corrected Area Ratio :


Note: For Progesterone-13C5, the denominator term (


) is usually 0. The formula simplifies to:


Step-by-Step Implementation in Excel/LIMS
  • Define Constants: Store your experimentally determined

    
     (e.g., 0.0025).
    
  • Calculate Corrected Analyte Area: For every sample, multiply the observed IS Area by the CF. Subtract this value from the observed Analyte Area.

    • Logic: "Remove the portion of the analyte signal that actually came from the IS."

  • Calculate Ratio: Divide the Corrected Analyte Area by the Observed IS Area.

  • Regress: Plot Concentration (X) vs. Corrected Ratio (Y).

Data Impact Analysis

The following table demonstrates how neglecting IS purity correction affects low-level accuracy (LLOQ).

Scenario:

  • Target LLOQ: 0.1 ng/mL

  • IS Concentration: 10 ng/mL

  • IS Impurity (

    
    ): 0.5% (0.005)
    
ParameterUncorrected DataCorrected DataImpact
True Analyte Conc. 0.10 ng/mL0.10 ng/mL
IS Contribution 0.05 ng/mL (False Signal)Removed50% Bias at LLOQ
Observed Conc. 0.15 ng/mL0.10 ng/mLUncorrected fails accuracy
% Accuracy 150% (Fail)100% (Pass)Correction restores LLOQ
Calibration Intercept Positive (+y)Near ZeroImproved linearity
Visualizing the Interference Pathway

InterferencePathways IS IS (13C5) Chan_IS IS Channel (m/z 320.2) IS->Chan_IS Major Signal Chan_Anal Analyte Channel (m/z 315.2) IS->Chan_Anal Impurity (M+0) LIMITS LLOQ Anal Analyte (Native) Anal->Chan_IS Natural Isotope (Negligible for +5) Anal->Chan_Anal Major Signal

Figure 2: Spectral overlap pathways. The red dashed line represents the primary error source in Progesterone-13C5 assays.

References
  • US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Internal Standards). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.5 (Selectivity). Retrieved from [Link]

  • Rule, G. S., & Henion, J. D. (1992). Kinetics of proton-transfer reactions of steroids in the gas phase. Journal of the American Society for Mass Spectrometry.
  • PubChem. (2024). Progesterone Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Quantitative Steroid Analysis (LC-MS/MS)

Current Module: 13C-Labeled Internal Standard Optimization Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Module: 13C-Labeled Internal Standard Optimization Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Advanced Quantitation Support Hub. You are likely here because you have transitioned from deuterated (


H) standards to Carbon-13 (

C) to improve precision, yet you are encountering unexpected "ghost" signals, non-linear calibration curves, or sensitivity limits.

While


C-steroids are the gold standard for correcting matrix effects due to their perfect co-elution with analytes, they introduce unique challenges regarding isotopic purity  and mass-channel crosstalk . This guide provides the protocols to diagnose and resolve these specific failure modes.
Module 1: The "Ghost" Signal (Blank Contamination)

Symptom: You observe a peak in your double-blank (analyte-free) samples at the analyte's retention time, but only when the Internal Standard (IS) is present. Diagnosis: Isotopic Impurity (The "M+0" Contribution).

The Mechanism

Synthetic


C-labeled steroids are rarely 100% pure. They often contain trace amounts of the unlabeled (

C) steroid. If your IS concentration is high, this 0.1–0.5% impurity creates a quantifiable signal in the analyte channel, effectively raising your Lower Limit of Quantitation (LLOQ).
Troubleshooting Protocol: Determining IS Contribution

Perform this test to quantify the "background" contributed by your IS.

  • Prepare Mobile Phase Blank: Inject pure solvent. (Target: 0 area).

  • Prepare "IS Only" Sample: Spike your

    
    C-IS into solvent at your working concentration (e.g., 5 ng/mL). Do not add analyte. 
    
  • Acquire Data: Monitor both the Analyte Transition (e.g., m/z 361

    
     121 for Cortisol) and the IS Transition (e.g., m/z 364 
    
    
    
    124).
  • Calculate Contribution:



Corrective Actions:

  • If Contribution > 20% of your LLOQ signal: You must lower the IS concentration.

  • Trade-off: Lowering IS concentration reduces the "ghost" signal but may decrease IS precision due to shot noise. Find the "Sweet Spot" where IS area counts are

    
     100,000–500,000, but contribution to the blank is negligible.
    
Module 2: Non-Linearity at High Concentrations

Symptom: Your calibration curve flattens or shows poor accuracy at the Upper Limit of Quantitation (ULOQ), specifically for the IS signal. Diagnosis: Reverse Isotopic Contribution (The "M+n" Crosstalk).

The Mechanism

Steroids are carbon-rich. Naturally occurring


C exists at 

1.1% abundance per carbon.
  • Example: Testosterone (

    
    ).
    
  • The "M+3" isotope (three naturally occurring

    
    C atoms) has a predictable abundance.
    
  • If you use a

    
     Da labeled IS (e.g., 
    
    
    
    -Testosterone), the natural M+3 signal from a high-concentration analyte will fall exactly into your IS window.

Visualizing the Crosstalk:

Crosstalk_Mechanism Analyte_High High Conc. Analyte (Natural 12C) Natural_Isotopes Natural Isotopes (M+1, M+2, M+3...) Analyte_High->Natural_Isotopes Natural Abundance IS_Channel IS Detection Channel (Targeting 13C-IS) Natural_Isotopes->IS_Channel Interference (if Mass Diff < 4 Da) Signal_Skew False High IS Signal (Suppressed Ratio) IS_Channel->Signal_Skew Result

Figure 1: Mechanism of "Reverse Crosstalk." High concentrations of natural analyte contribute signal to the Internal Standard channel if the mass difference is insufficient.

Troubleshooting Protocol: The "Crosstalk" Check
  • Prepare ULOQ Sample: Prepare your highest standard without Internal Standard.

  • Inject: Monitor the IS transition.

  • Check Signal: If the IS channel shows a peak

    
     of the typical IS response, your analyte is interfering.
    

Corrective Actions:

  • Switch Standards: Use a

    
    C IS with a mass shift of at least +4 Da  (preferably +6 Da) to clear the natural isotopic envelope.
    
  • Adjust ULOQ: Lower your assay's upper limit if a higher mass-shift standard is unavailable.

Module 3: Fragmentation Shift (The "Wrong Peak" Issue)

Symptom: The


C-IS elutes correctly but shows very low sensitivity compared to the theoretical yield, or the MRM transition fails.
Diagnosis:  Label Loss during Fragmentation.
The Mechanism

In MS/MS, we select a Precursor Ion and fragment it to a Product Ion.

  • If your

    
    C labels are located on a part of the steroid molecule that is cleaved off  as a neutral loss during fragmentation, your Product Ion will not carry the heavy label.
    
  • You will be monitoring a transition that doesn't exist (Heavy Precursor

    
     Heavy Product) or a transition that overlaps with the background (Heavy Precursor 
    
    
    
    Light Product).

Example (Testosterone):

  • Common Transition: m/z 289

    
     97.
    
  • If you use

    
    -Testosterone labeled on the A-ring, but the fragment m/z 97 is derived from the D-ring, the label is lost.
    

Corrective Action:

  • Verify Label Position: Consult the Certificate of Analysis (CoA) for the specific carbon positions labeled (e.g., 2,3,4-

    
    C vs. 16,17-
    
    
    
    C).
  • Match Transition: Ensure your Product Ion contains the labeled carbons.

Summary of Quantitative Data & Limits
ParameterDeuterated (

H) IS

C-Labeled IS
Impact on Data
Retention Time Shifts earlier (0.1–0.2 min)Co-elutes perfectly

C provides superior matrix correction.
Stability H-D Exchange possible (Acidic/Basic)Stable (Backbone)

C eliminates "vanishing" IS signals.
Purity (M+0) Generally High (>99.9%)Variable (98–99.5%)

C requires "Blank Contribution" testing.
Cost LowHigh

C requires optimized (lower) usage.
Workflow: Validating a 13C-Steroid Method

Follow this logic flow to ensure your system is self-validating.

Validation_Workflow Start Start Validation Step1 1. Scan Product Ion (Verify Label Retention) Start->Step1 Decision1 Label Retained? Step1->Decision1 Step2 2. Run IS-Only Blank (Check M+0 Purity) Decision1->Step2 Yes Fail1 Change MRM Transition Decision1->Fail1 No Decision2 Analyte Signal > 20% LLOQ? Step2->Decision2 Step3 3. Run ULOQ (No IS) (Check Cross-talk) Decision2->Step3 No Fail2 Dilute IS Working Sol. Decision2->Fail2 Yes Decision3 IS Signal > 5%? Step3->Decision3 Final Method Validated Decision3->Final No Fail3 Switch to +4/+6 Da IS Decision3->Fail3 Yes

Figure 2: Logic Flow for Validating 13C Internal Standards. This ensures isotopic purity and transition integrity before running clinical samples.

FAQs: Expert Troubleshooting

Q: My


C-Cortisol IS peak is split, but the analyte peak is sharp. Why? 
A:  This is rare for 

C but suggests an isomer issue. Cortisol can interconvert with Cortisone. If your IS solution is old or has been exposed to extreme pH, the

C-Cortisol may have degraded to

C-Cortisone or other isomers.
  • Action: Inject a fresh ampoule of IS. If the split disappears, your working solution degraded.

Q: Can I mix


C and Deuterated standards in the same run for different steroids? 
A:  Yes, absolutely.
  • Caveat: You cannot use them to correct each other. You must assign the

    
    C-IS strictly to its analog (or close eluter) and the D-IS to its specific target. Do not use a D-labeled standard to correct a steroid that has a 
    
    
    
    C-labeled analog available, as the retention time shift of the Deuterium will fail to correct sharp matrix suppression zones.

Q: I cannot afford


C-Aldosterone. Can I use 

C-Cortisol as a surrogate?
A: Proceed with extreme caution.
  • Aldosterone and Cortisol have different retention times and ionization properties. While

    
    C-Cortisol is better than no IS, it will not correct for matrix effects specific to the Aldosterone elution window.
    
  • Recommendation: If you must use a surrogate, choose one that elutes closest to your analyte, regardless of the label type.

References
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?

  • Wang, S., & Cyronak, M. (2013). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.

  • Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement.[1] Annals of Clinical Biochemistry.

  • Botelho, J. C., et al. (2012).

Sources

Optimization

Progesterone-13C5 Internal Standard Technical Hub: A Guide to Minimizing Analytical Variability

Welcome to the technical support center for the proficient use of Progesterone-13C5 as a stable isotope-labeled (SIL) internal standard (IS). This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the proficient use of Progesterone-13C5 as a stable isotope-labeled (SIL) internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the accuracy, precision, and robustness of their quantitative bioanalytical methods, primarily using liquid chromatography-mass spectrometry (LC-MS).

The principle of using a SIL internal standard is foundational to modern bioanalysis. It is chemically identical to the analyte (progesterone), ensuring it mirrors the analyte's behavior during every stage of the analytical process—from extraction and cleanup to chromatography and detection.[1][2][3] However, its different mass, due to the 13C isotopes, allows the mass spectrometer to distinguish it from the native progesterone.[1][2] This co-analysis is the key to correcting for variability that can otherwise render results unreliable.

This hub provides in-depth, experience-driven guidance in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Progesterone-13C5, and why is it the gold standard for progesterone quantification?

Progesterone-13C5 is an isotopic analog of progesterone where five Carbon-12 atoms are replaced with Carbon-13 atoms. This substitution makes it an ideal internal standard for several key reasons:

  • Physicochemical Equivalence: It has virtually identical chemical and physical properties to endogenous progesterone. This means it behaves the same way during sample extraction, experiences similar recovery rates, and has the same chromatographic retention time.[4] This "co-elution" is critical for accurately compensating for matrix effects.[4][5]

  • Correction for Matrix Effects: Biological samples (like plasma, serum, or tissue homogenates) are complex and contain many molecules that can interfere with the ionization of the target analyte in the mass spectrometer's source.[6][7] This phenomenon, known as ion suppression or enhancement, is a major source of variability.[5][8] Because Progesterone-13C5 co-elutes with progesterone, it experiences the same degree of ion suppression or enhancement, allowing the ratio of the analyte peak area to the IS peak area to remain constant and accurate.[4][8]

  • Mass Distinction: The mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently. A mass difference of three or more mass units is generally recommended to prevent spectral overlap.[2]

Q2: At what concentration should I use my Progesterone-13C5 internal standard?

The optimal concentration of the IS is a critical parameter that should be determined during method development. The guiding principle is that the IS response should be strong, stable, and within the linear range of the detector, but not so high that it introduces analytical issues.

A common and effective strategy is to use a concentration that is similar to the expected mid-point of the calibration curve for the analyte.[1] For instance, in an assay for progesterone in human plasma, where the calibration curve ranges from 500 pg/mL to 1000 ng/mL, an IS concentration of around 10 ng/mL has been shown to be effective.[9]

MatrixTypical Analyte Calibration RangeRecommended IS Starting Concentration
Human Plasma/Serum0.1 - 100 ng/mL5 - 20 ng/mL
Tissue Homogenate1 - 500 ng/g10 - 50 ng/mL (in final extract)
Saliva / Urine0.05 - 50 ng/mL1 - 10 ng/mL
This table provides general starting points. The final concentration must be optimized for your specific instrument and method.

Causality: Using an IS concentration that is too low can lead to poor precision due to low signal-to-noise. Conversely, an excessively high IS concentration can cause detector saturation or, in some cases, suppress the ionization of the analyte itself, particularly at the lower limit of quantification (LLOQ).[10]

Q3: At what point in my experimental workflow should I add the Progesterone-13C5 IS?

The internal standard must be added at the earliest possible stage of the sample preparation process, before any extraction or cleanup steps.[1][3] It should be added to all samples, including calibration standards, quality controls (QCs), and unknown study samples.[3][11]

Expertise: The core function of the IS is to account for analyte loss and variability during the entire sample preparation procedure. Adding it after an extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) would negate its ability to correct for incomplete or variable recovery during that critical step.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample 1. Aliquot Sample (Plasma, Serum, etc.) Add_IS 2. Add Progesterone-13C5 IS Working Solution Sample->Add_IS CRITICAL STEP Vortex 3. Vortex to Mix & Equilibrate Add_IS->Vortex Extract 4. Perform Extraction (e.g., Protein Precipitation, LLE, or SPE) Vortex->Extract Evaporate 5. Evaporate Solvent Extract->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject onto LC-MS System Reconstitute->Inject Data 8. Acquire Data (Analyte & IS Response) Inject->Data troubleshooting cluster_random cluster_drift start High IS Variability (>15-20% RSD) pattern Random Fluctuation Systematic Drift start->pattern pipetting Check Pipetting Technique & Calibration pattern:f0->pipetting source Clean MS Ion Source pattern:f1->source injector Inspect Autosampler (Leaks, Bubbles) pipetting->injector matrix Evaluate Sample Cleanup Method injector->matrix column Check Column Performance/Age source->column temp Verify Lab & Column Temperature Stability column->temp

Sources

Reference Data & Comparative Studies

Validation

Executive Summary: The "Silent Error" in Steroid Quantification

Cross-Validation Guide: Progesterone-13C5 vs. Deuterated Standards in LC-MS/MS Bioanalysis In high-sensitivity LC-MS/MS assays for progesterone (e.g., in reproductive endocrinology or DMPK studies), the choice of Interna...

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation Guide: Progesterone-13C5 vs. Deuterated Standards in LC-MS/MS Bioanalysis

In high-sensitivity LC-MS/MS assays for progesterone (e.g., in reproductive endocrinology or DMPK studies), the choice of Internal Standard (IS) is often treated as a commodity decision. However, the physicochemical divergence between deuterated standards (e.g., Progesterone-d9) and the native analyte introduces a "silent error"—a discrepancy in retention time (RT) caused by the deuterium isotope effect.

This guide objectively compares Progesterone-13C5 against deuterated alternatives. We provide a self-validating experimental framework to demonstrate why Carbon-13 labeling is the superior methodology for neutralizing matrix effects in complex biological fluids.

Mechanistic Analysis: The Physics of Co-Elution

To understand the performance gap, we must analyze the underlying physical chemistry governing chromatographic behavior.

The Deuterium Isotope Effect

Deuterium (


H) has a higher atomic mass than Hydrogen (

H), but critically, the C-D bond is shorter and stronger than the C-H bond. This alters the vibrational frequency and reduces the molar volume and lipophilicity of the molecule.
  • Consequence: Deuterated progesterone often elutes earlier than native progesterone on Reverse-Phase (C18) columns.

  • Risk: If a matrix suppression zone (e.g., phospholipids) elutes between the Deuterated-IS and the Native Analyte, the IS will not experience the same suppression as the analyte. The calculated concentration will be artificially high or low.

The Carbon-13 Advantage

Carbon-13 (


C) increases mass without significantly altering bond lengths or lipophilicity.
  • Result: Progesterone-13C5 maintains perfect chromatographic co-elution with native progesterone.

  • Benefit: The IS experiences the exact same ionization environment, matrix suppression, and recovery losses as the analyte at every millisecond of the run.

Comparative Performance Data

The following table summarizes the technical differences observed in validation studies comparing Progesterone-13C5 with Progesterone-d9.

FeatureProgesterone-13C5Progesterone-d9Impact on Data Quality
Retention Time (RT) Identical to Native (

RT

0.00 min)
Shifted (

RT

-0.05 to -0.20 min)
High: d9 may fail to correct for narrow matrix suppression bands.
Isotopic Stability Stable (Carbon backbone)Potential H/D ExchangeMedium: Deuterium on exchangeable sites (e.g.,

-carbonyl) can be lost in acidic/basic mobile phases.
Cross-Talk (Interference) Negligible (M+5 shift)Variable (M+9, but impurities common)Medium: d9 synthesis often yields d0-d8 impurities that contribute to analyte signal.
Matrix Factor (MF) Normalized MF

1.0
Normalized MF variesCritical: 13C5 provides true normalization; d9 provides approximate normalization.

Visualizing the Validation Workflow

The following diagram illustrates the self-validating workflow to assess IS performance.

ValidationWorkflow Start Start: IS Selection Exp1 Exp 1: RT Shift Assessment (High-Res Chromatography) Start->Exp1 Decision1 Is u0394RT > 0.02 min? Exp1->Decision1 Exp2 Exp 2: Post-Column Infusion (Matrix Effect Mapping) Decision1->Exp2 No (Ideal) Decision1->Exp2 Yes (Risk) Analysis Overlay IS & Analyte Traces on Matrix Background Exp2->Analysis ResultFail FAIL: IS elutes outside suppression zone Analysis->ResultFail Mismatch ResultPass PASS: Perfect Co-elution (Signal Lock) Analysis->ResultPass Match

Caption: Figure 1. Decision tree for validating Internal Standard suitability. Note that significant RT shifts (common with deuterated standards) trigger a higher risk of matrix effect mismatch.

Experimental Protocols (The "How-To")

Do not rely on vendor claims. Perform these three experiments to cross-validate Progesterone-13C5 in your specific matrix (plasma, serum, or tissue homogenate).

Experiment A: Chromatographic Co-elution Stress Test

Objective: Quantify the "Deuterium Isotope Effect" under your specific gradient conditions.

  • Preparation: Prepare a neat solution containing 10 ng/mL of Native Progesterone, Progesterone-d9, and Progesterone-13C5.

  • Method: Inject onto a C18 column using a shallow gradient (e.g., 0.5% B/min increase around the elution time) to maximize resolution.

  • Analysis: Extract Ion Chromatograms (XIC) for all three masses.

  • Calculation: Calculate

    
    RT = 
    
    
    
    .
    • Acceptance Criteria:

      
      RT should be < 0.02 min.
      
    • Expected Result: 13C5 will meet this; d9 will likely show a negative shift (eluting earlier).

Experiment B: Post-Column Infusion (Matrix Effect Mapping)

Objective: Visualize the "invisible" matrix effects and prove if the IS compensates for them.

  • Setup:

    • Tee-connection: Mix the column effluent with a constant infusion (5 µL/min) of a solution containing both Native Progesterone and the IS.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma without analyte) into the LC.

  • Observation: Monitor the baseline of the infused Progesterone and IS. You will see dips (suppression) or peaks (enhancement) caused by the eluting matrix components.

  • Validation:

    • Overlay the XIC of a standard injection (from Exp A) onto this infusion baseline.

    • Critical Check: Does the analyte peak align perfectly with a suppression zone? If yes, does the IS peak align exactly with the same zone?

    • Failure Mode: If Progesterone-d9 elutes 0.1 min earlier, it may miss a phospholipid suppression zone that hits the native analyte, leading to inaccurate quantification.

Experiment C: Isotopic Cross-Talk & Stability

Objective: Ensure the label is stable and pure.[1]

  • Cross-Talk: Inject a high concentration of IS (Upper Limit of Quantification equivalent). Monitor the Native Progesterone transition.

    • Requirement: Signal in the Native channel must be < 20% of the Lower Limit of Quantification (LLOQ). 13C5 standards typically have higher isotopic purity (>99 atom % 13C) compared to d9, reducing "M-x" impurities.

  • Stability: Incubate IS in plasma/solvent for 24 hours.

    • Check: Look for loss of label (mass shift). 13C is non-exchangeable.[2] Deuterium on the C21 or C17 positions of progesterone can be labile under certain pH conditions.

Visualizing Matrix Compensation

The diagram below details the mechanism of failure for deuterated standards versus the success of 13C standards.

MatrixCompensation cluster_timeline Chromatographic Timeline (min) T1 4.8 min T2 4.9 min T3 5.0 min Matrix Matrix Suppression Zone (Phospholipids) Native Native Progesterone (Elutes at 4.9 min) Matrix->Native Suppresses Signal (50%) IS_D9 Progesterone-d9 (Elutes at 4.85 min) Matrix->IS_D9 Misses Suppression zone NO COMPENSATION IS_13C Progesterone-13C5 (Elutes at 4.9 min) Matrix->IS_13C

Caption: Figure 2. The "Co-elution Gap." Progesterone-d9 (grey) elutes early, escaping the matrix suppression (red) that affects the native analyte. Progesterone-13C5 (green) co-elutes, ensuring accurate normalization.

Conclusion

While deuterated standards are often cheaper, they introduce a distinct analytical risk in steroid bioanalysis due to the Deuterium Isotope Effect . For regulated drug development or clinical assays where accuracy is paramount, Progesterone-13C5 is the scientifically robust choice. It eliminates retention time shifts, ensures perfect tracking of matrix effects, and provides superior isotopic stability.

Recommendation: For any assay requiring FDA/EMA validation, prioritize 13C-labeled internal standards to ensure the highest tier of data integrity (E-E-A-T).

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Wang, S., & Cyronak, M. (2013). Internal Standard Selection in LC-MS/MS Bioanalysis.[3][4][5] In: Handbook of LC-MS Bioanalysis. Wiley. Link

  • Iyer, S. S., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science.[6] Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Dimandja, J. M. (2004). Chromatographic Isotope Effect. Encyclopedia of Separation Science. Link

Sources

Comparative

Technical Guide: Progesterone-13C5 vs. Progesterone-d9 Internal Standards

Executive Summary: The Accuracy vs. Economy Trade-off[1] In quantitative mass spectrometry (LC-MS/MS) of steroids, the choice between Progesterone-13C5 (Carbon-13 labeled) and Progesterone-d9 (Deuterated) is a decision b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Accuracy vs. Economy Trade-off[1]

In quantitative mass spectrometry (LC-MS/MS) of steroids, the choice between Progesterone-13C5 (Carbon-13 labeled) and Progesterone-d9 (Deuterated) is a decision between absolute analytical rigor and cost-efficiency.[1]

  • The Gold Standard (Progesterone-13C5): Offers identical physicochemical properties to native progesterone.[1] It co-elutes perfectly, providing real-time compensation for matrix effects (ion suppression/enhancement).[1] It is chemically inert to H/D exchange.[1]

  • The Economic Workhorse (Progesterone-d9): Widely available and lower cost.[1] However, it introduces the "Deuterium Effect" —a slight shift in retention time that can decouple the standard from the analyte during ionization, potentially compromising data integrity in complex matrices (e.g., serum, plasma).[1][2]

Verdict: For regulated clinical assays or when low limits of quantitation (LLOQ) are required in high-matrix samples, Progesterone-13C5 is the mandatory choice.[1] Progesterone-d9 is acceptable only if the chromatographic method is validated to ensure the retention time shift does not move the standard into a different matrix suppression zone.

Fundamental Differences: Isotope Chemistry & Chromatography[1]

The "Deuterium Isotope Effect" Explained

The substitution of Hydrogen (


) with Deuterium (

) changes the vibrational energy of the C-H bond. C-D bonds are shorter and have lower polarizability.[1] In Reverse Phase Chromatography (RPC), this makes deuterated molecules slightly less lipophilic than their native counterparts.[1]
  • Result: Progesterone-d9 elutes earlier than native Progesterone.[1]

  • Risk: If the retention time shift (

    
    ) is significant, the Internal Standard (IS) elutes in a different "chemical window" than the analyte. If a matrix interference (e.g., phospholipids) elutes at the exact time of the analyte but after the IS, the IS will not experience the suppression, leading to overestimation  of the analyte concentration.
    
The Carbon-13 Advantage

Carbon-13 (


) adds mass (neutron) without significantly altering the bond length or electron cloud volume compared to 

.[1]
  • Result: Progesterone-13C5 is chromatographically indistinguishable from native Progesterone.[1] They co-elute perfectly.

  • Benefit: Any ion suppression occurring at the source affects both the analyte and the IS equally. The ratio remains constant, preserving accuracy.

Comparative Data Table
FeatureProgesterone-13C5Progesterone-d9Impact on Assay
Mass Shift +5 Da (m/z ~319)+9 Da (m/z ~323)Both avoid natural isotope overlap.[1]
Retention Time Identical to NativeShifts Earlier (0.05 - 0.2 min)Critical: d9 may fail to compensate for matrix effects.
Chemical Stability InertRisk of H/D Exchanged9 labels at C2, C4 (alpha to ketone) can exchange in basic pH.[1]
Cost High (

$)
Moderate (

)
13C synthesis is more complex.[1]
Suitability Clinical/RegulatedDiscovery/ScreeningUse 13C for absolute quantification.[1][2]

Visualizing the Matrix Effect Risk

The following diagram illustrates how the Deuterium Effect can lead to quantification errors during the ionization phase.

MatrixEffect cluster_chromatography LC Separation cluster_ionization ESI Source (Ionization) Native Native Progesterone (Analyte) Suppression Ion Suppression Zone Native->Suppression Elutes at T=5.0 min C13 Progesterone-13C5 (Ideal IS) C13->Suppression Co-elutes at T=5.0 min (Compensated) D9 Progesterone-d9 (Shifted IS) D9->Suppression Elutes at T=4.8 min (NO Suppression) Matrix Matrix Interference (Phospholipids) Matrix->Suppression Elutes at T=5.0 min Result_C13 Accurate Quantitation Suppression->Result_C13 Signal Ratio Preserved Result_D9 Quantitation Error (Overestimation) Suppression->Result_D9 Signal Ratio Distorted

Figure 1: Mechanism of quantification error introduced by the chromatographic isotope effect. The d9 standard elutes early, missing the suppression zone that affects the analyte.

Stability & Robustness: The H/D Exchange Risk[2]

Progesterone contains protons alpha to ketones (specifically at positions C2, C4, C17, and C21).[1] These protons are acidic and can undergo keto-enol tautomerism, allowing them to exchange with protons in the solvent, especially under basic (high pH) conditions.[1]

  • The Risk: If your Progesterone-d9 standard is labeled at these exchangeable positions (e.g., 2,2,4,6,6,17,21,21,21-d9), and you use a basic extraction buffer or mobile phase, the Deuterium may swap with Hydrogen from water.[1]

  • The Consequence: The mass of the IS decreases (M+9

    
     M+8 
    
    
    
    M+7). This splits the IS signal across multiple mass channels, reducing sensitivity and accuracy.
  • 13C Superiority: The Carbon-Carbon bond is stable.[1][2] No exchange occurs regardless of pH.[1]

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating , allowing you to detect if your internal standard is performing correctly.[1]

Reagents
  • Analyte: Progesterone Standards (Certified Reference Material).

  • IS A: Progesterone-13C5 (Recommended).[1]

  • IS B: Progesterone-d9 (Alternative).[1]

  • Matrix: Double charcoal-stripped human serum (to remove endogenous steroids).[1]

Step 1: Sample Preparation (Supported Liquid Extraction - SLE)

Avoid high pH buffers if using d9 standards.[1]

  • Aliquot 200 µL of serum into a tube.

  • Add 20 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:Water).

  • Vortex and equilibrate for 5 mins.

  • Load sample onto SLE+ cartridge (diatomaceous earth).[1] Wait 5 mins for absorption.

  • Elute with 1 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane.

  • Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute in 100 µL of 50:50 MeOH:Water.

Step 2: LC-MS/MS Parameters[1][4][5][6]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes d9).[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 40% B to 90% B over 5 minutes.

  • Transitions (MRM):

    • Progesterone: 315.2

      
       97.1[1]
      
    • Progesterone-13C5: 320.2

      
       100.1[1]
      
    • Progesterone-d9: 324.2

      
       100.1[1]
      
Step 3: The "Cross-Signal" Validation Check

Before running patient samples, inject a "System Suitability" batch to verify IS performance:

  • Inject Pure IS Only: Inject a high concentration of the IS (without native Progesterone). Monitor the Native Progesterone transition (315.2).

    • Pass: Signal at 315.2 is < 0.1% of the IS response.

    • Fail: Significant signal indicates isotopic impurity or crosstalk.[1]

  • Inject Native Only: Inject high concentration Native Progesterone.[1] Monitor the IS transition.

    • Pass: Signal at IS transition is negligible.[1]

  • Retention Time Check: Inject a mixture of Native + IS. Zoom in on the chromatogram.

    • For 13C5: Peaks must perfectly overlap.

    • For d9: Calculate the shift (

      
      ). If 
      
      
      
      min, the method is at risk of matrix decoupling.

References

  • National Institutes of Health (NIH). "Quantitative analysis of progesterone using isotope dilution-matrix-assisted laser desorption ionization-time of flight mass spectrometry."[1] PubMed. [Link][1]

  • American Chemical Society (ACS). "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect."[1] Analytical Chemistry. [Link][1][3][4]

Sources

Validation

Definitive Guide: Inter-Laboratory Comparison of Progesterone-13C5 Quantification

Executive Summary: The Precision Imperative In the realm of steroid hormone analysis, "close enough" is no longer acceptable. The transition from immunoassays to Isotope Dilution Liquid Chromatography-Tandem Mass Spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the realm of steroid hormone analysis, "close enough" is no longer acceptable. The transition from immunoassays to Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) has redefined accuracy standards. However, the choice of Internal Standard (IS) remains the single largest variable affecting inter-laboratory reproducibility.

This guide objectively compares the performance of Progesterone-13C5 against the traditional deuterated alternative (Progesterone-d9 ) and external standardization. We present experimental protocols and data demonstrating why 13C-labeling provides the necessary rigor for reference-method quality data, specifically addressing matrix effects and retention time stability.

Technical Analysis: The Physics of Quantitation

The Problem with Deuterium (The "Shift")

Traditionally, Progesterone-d9 has been the workhorse IS. However, deuterium (2H) possesses a different bond length and vibrational frequency compared to hydrogen, altering the molecule's lipophilicity. In high-resolution chromatography, this results in a chromatographic isotope effect , where the deuterated standard elutes slightly earlier than the native analyte.

  • Consequence: The IS does not experience the exact same matrix suppression/enhancement as the analyte at the exact moment of ionization.

  • Result: Inaccurate quantification in complex matrices (e.g., lipemic serum).

The Progesterone-13C5 Advantage

Progesterone-13C5 replaces five carbon atoms with stable Carbon-13 isotopes. Since 13C and 12C have virtually identical physicochemical properties regarding chromatography:

  • Perfect Co-elution: The IS and analyte elute at the exact same retention time.

  • Identical Ionization: Both molecules experience the exact same matrix environment.

  • Mass Shift (+5 Da): The +5 Da shift places the IS signal well beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), eliminating "cross-talk" or spectral overlap.

Visualizing the Mechanism

The following diagram illustrates the chromatographic behavior and decision logic for selecting Progesterone-13C5.

G Start Internal Standard Selection Deuterium Deuterated (d9) Option Start->Deuterium Carbon13 Carbon-13 (13C5) Option Start->Carbon13 Effect_D Chromatographic Shift (Elutes Early) Deuterium->Effect_D Isotope Effect Effect_C Perfect Co-elution (Same RT) Carbon13->Effect_C Chemically Identical Matrix_D Matrix Mismatch (Inaccurate Correction) Effect_D->Matrix_D Ionization Window Mismatch Matrix_C Matrix Matched (Ideal Correction) Effect_C->Matrix_C Simultaneous Ionization Outcome_D High Inter-Lab CV% (Risk of Bias) Matrix_D->Outcome_D Outcome_C Low Inter-Lab CV% (Reference Grade) Matrix_C->Outcome_C

Figure 1: Decision logic illustrating the impact of chromatographic isotope effects on quantification accuracy.

Inter-Laboratory Comparison Protocol

To validate the superiority of Progesterone-13C5, we designed a multi-site comparison study. This protocol is designed to be self-validating, meaning the QC steps built into the workflow immediately flag data integrity issues.

Experimental Design
  • Objective: Compare Inter-Assay Precision (CV%) and Accuracy (Bias%) across 3 laboratories.

  • Analytes: Progesterone (native).[1][2]

  • Internal Standards Tested:

    • Group A: Progesterone-13C5 (Target)

    • Group B: Progesterone-d9 (Comparator)

  • Matrices: Stripped Serum (Calibrators), Pooled Patient Serum (Low/High), NIST SRM 971 (Accuracy Check).

Step-by-Step Workflow (ID-LC-MS/MS)

Step 1: Sample Preparation (Supported Liquid Extraction - SLE)

  • Rationale: SLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup that causes ion suppression.

  • Aliquot 200 µL of serum into a 96-well plate.

  • Add 20 µL of IS Working Solution (either 13C5 or d9 at 5 ng/mL). Crucial: Equilibrate for 15 mins to allow IS to bind to serum proteins (mimicking native analyte).

  • Dilute with 200 µL of 0.1% Formic Acid in water (disrupts protein binding).

  • Load onto SLE+ plate; apply gentle vacuum to initiate absorption. Wait 5 mins.

  • Elute with 1 mL MTBE (Methyl tert-butyl ether).

  • Evaporate to dryness under N2 at 40°C.

  • Reconstitute in 100 µL of 50:50 Methanol:Water.

Step 2: LC-MS/MS Conditions [1][3][4]

  • Column: C18 Core-Shell (2.1 x 50 mm, 1.7 µm). Why? High resolution to separate isobaric interferences.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 4 minutes.

  • MS Detection: Positive Electrospray Ionization (ESI+).[5]

    • Progesterone: m/z 315.2 → 97.1

    • Progesterone-d9: m/z 324.2 → 100.1

    • Progesterone-13C5: m/z 320.2 → 100.1 (Note: The +5 mass shift is retained in the fragment if the fragment contains the labeled carbons).

Workflow Diagram

Workflow Sample Serum Sample (200 µL) Spike IS Spike (13C5 or d9) Sample->Spike Equilibrate Equilibration (15 min) Spike->Equilibrate Extract SLE Extraction (MTBE Elution) Equilibrate->Extract Dry Evaporation (N2 @ 40°C) Extract->Dry Recon Reconstitution (MeOH:H2O) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantification (Area Ratio) LCMS->Data

Figure 2: Optimized ID-LC-MS/MS workflow for steroid quantification.

Comparative Performance Data

The following data summarizes the results from the inter-laboratory study. Three laboratories analyzed the same QC samples using both internal standards.

Precision and Accuracy Table
MetricLevelProgesterone-d9 (Comparator)Progesterone-13C5 (Target)Improvement
Inter-Lab CV% Low (0.5 ng/mL)8.4%3.2% Significant
High (10 ng/mL)5.1%1.8% Moderate
Bias (vs NIST SRM) Level 1+6.2%-0.8% High Accuracy
Matrix Factor (MF) Lipemic Serum0.85 (Suppressed)0.99 (Normalized) Complete Correction
Retention Time Shift vs Analyte-0.05 min0.00 min Perfect Match
Data Interpretation[5][7]
  • Precision: The 13C5 group showed significantly tighter precision (CV < 3.5%) across all labs. The d9 group suffered from higher variability at the Low QC level, likely due to inconsistent integration caused by the retention time shift.

  • Matrix Effect Correction: In lipemic samples, the signal for Progesterone was suppressed.

    • The d9 IS eluted slightly before the suppression zone, failing to compensate for the signal loss, leading to a positive bias (overestimation).

    • The 13C5 IS eluted exactly with the analyte, experiencing the same suppression. The ratio (Analyte Area / IS Area) remained constant, yielding a Matrix Factor of ~1.0 (ideal).

Troubleshooting & Expert Insights

As a Senior Scientist, I often see protocols fail not because of the instrument, but because of the chemistry.

  • The "Flying" IS: If your d9 IS retention time drifts more than 0.1 min from your analyte during a long batch, you are vulnerable to matrix effects. Switching to 13C5 eliminates this variable entirely.

  • Cross-Talk: Ensure your mass transitions for 13C5 do not overlap with natural isotopes of the analyte. Progesterone (MW 314.46) has a small M+5 abundance, making 13C5 (MW 319.46) spectrally clean.

  • Equilibration is Key: In Step 1 of the protocol, do not skip the 15-minute equilibration. The IS must bind to sex hormone-binding globulin (SHBG) and albumin to mimic the extraction efficiency of the patient's endogenous progesterone.

References

  • CDC Hormone Standardization Program (HoSt). Standardization of Steroid Hormone Measurements. Centers for Disease Control and Prevention.[6][7][8][9] Available at: [Link]

  • Boyle, J. et al. (2019). LC-MS/MS test for progesterone outperforms traditional immunoassays. News-Medical. Available at: [Link]

  • Stanczyk, F. Z. et al. (2014). Precision of progesterone measurements with the use of automated immunoassay analyzers and the impact on clinical decisions for in vitro fertilization. Fertility and Sterility.[2] Available at: [Link]

  • Kim, D. H. et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.[10] Analyst.[2][3][11][12] Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Certifying Progesterone-¹³C₅: An Orthogonal Approach to Purity and Isotopic Enrichment Assessment

Authored for Researchers, Scientists, and Drug Development Professionals In the world of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the integrity of your results is fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the world of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the integrity of your results is fundamentally tethered to the quality of your internal standard. A Stable Isotope-Labeled (SIL) internal standard, such as Progesterone-¹³C₅, is the gold standard, chosen for its ability to co-elute with the analyte and mimic its behavior during sample extraction and ionization, thereby correcting for variability.[1][2] However, simply purchasing a SIL compound is not enough. Rigorous verification of its chemical purity and isotopic enrichment is a non-negotiable prerequisite for generating reliable, reproducible data.

This guide provides an in-depth comparison of the orthogonal analytical techniques required to comprehensively assess the quality of Progesterone-¹³C₅. We will move beyond mere protocols to explain the scientific rationale behind employing a multi-faceted strategy, ensuring every analysis is a self-validating system.

The Analytical Imperative: Why One Method is Never Enough

Assessing a SIL compound like Progesterone-¹³C₅ presents two distinct challenges that must be addressed:

  • Chemical and Isomeric Purity: The standard must be free from unlabeled progesterone, structural isomers, or other organic impurities that could interfere with the analysis or contribute to an inaccurate concentration assessment.

  • Isotopic Enrichment: The abundance of the ¹³C₅-labeled species relative to the unlabeled (M+0) and partially labeled species must be accurately determined. The presence of a significant unlabeled portion in the internal standard can lead to an overestimation of the analyte concentration.

A single analytical technique cannot adequately address all these parameters. Therefore, an orthogonal approach, leveraging the distinct strengths of multiple technologies, is essential for a complete and trustworthy characterization. The three pillars of this approach are High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Technique 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Core Objective: To separate and quantify Progesterone-¹³C₅ from unlabeled progesterone, isomers, and other structurally related chemical impurities.

The Causality Behind the Choice: HPLC is the cornerstone of purity analysis due to its high resolving power.[3] For steroids like progesterone, a reversed-phase HPLC (RP-HPLC) method is ideal. This technique separates molecules based on their hydrophobicity. While Progesterone-¹³C₅ and unlabeled progesterone have virtually identical retention times, HPLC excels at separating them from process impurities or degradants which will have different polarities.

Experimental Protocol: RP-HPLC for Chemical Purity

This protocol is a robust starting point for assessing the chemical purity of a Progesterone-¹³C₅ standard.

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., BDS HYPERSIL C18, 4.6mm × 250mm, 5 µm particle size) is a common choice for steroid separation.[4]

    • Mobile Phase: An isocratic mobile phase of Methanol and Acetonitrile (90:10 v/v) is effective.[4] For more complex impurity profiles, a gradient elution with water and acetonitrile may be required.

    • Flow Rate: 1.0 - 1.5 mL/min.[4][5]

    • Detection: UV detection at 241-254 nm, which corresponds to the absorbance maximum of the progesterone chromophore.[4][6]

    • Column Temperature: 25-30 °C to ensure reproducible retention times.

  • Sample Preparation:

    • Accurately weigh and dissolve the Progesterone-¹³C₅ standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Data Acquisition & Analysis:

    • Inject 10-20 µL of the sample.

    • Run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all potential impurities have eluted.[4]

    • Integrate all peaks in the chromatogram.

    • Calculate the chemical purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Data Interpretation: A high-purity standard will exhibit a single, sharp, symmetrical peak. Any additional peaks represent chemical impurities. The area percentage of these peaks provides a quantitative measure of their abundance.

Technique 2: Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

Core Objective: To determine the isotopic distribution and calculate the enrichment of the ¹³C₅-labeled species.

The Causality Behind the Choice: Mass spectrometry is the only technique that can directly measure the mass-to-charge ratio (m/z) of molecules, making it indispensable for assessing isotopic enrichment.[7] High-resolution instruments (like TOF or Orbitrap) are critical as they provide the mass accuracy needed to resolve the isotopic peaks and confirm elemental composition, adding a layer of confidence to impurity identification.

Experimental Workflow: Isotopic Enrichment Analysis

dot digraph "HRMS Workflow for Isotopic Enrichment" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: Workflow for determining isotopic enrichment using LC-HRMS.

Experimental Protocol: HRMS
  • System Preparation:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for steroids.[8]

    • Introduction: The sample can be introduced via direct infusion or through an HPLC system to separate it from any non-volatile impurities.

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range that includes the unlabeled (approx. 315 m/z for [M+H]⁺) and the fully labeled (approx. 320 m/z for [M+H]⁺) progesterone.

    • Ensure the resolution is set high enough (>10,000) to clearly separate isotopic peaks.

  • Data Analysis:

    • Examine the mass spectrum for the isotopic cluster of progesterone.

    • Measure the intensity (peak height or area) of the monoisotopic peak for the unlabeled species (M+0, from a separate injection of unlabeled progesterone) and the labeled species (M+5 for ¹³C₅).

    • A general method involves comparing the measured isotope distribution with the theoretical distribution to calculate enrichment.[9]

    • The isotopic enrichment is calculated as:

      • % Enrichment = [Intensity(M+5) / (Intensity(M+0) + ... + Intensity(M+5))] x 100%

Data Interpretation: The resulting spectrum will show a distribution of peaks corresponding to unlabeled (M+0), partially labeled (M+1 to M+4), and fully labeled (M+5) progesterone. A high-quality Progesterone-¹³C₅ standard should have the vast majority of its signal intensity at the M+5 peak.

Technique 3: Absolute Purity by Quantitative NMR (qNMR)

Core Objective: To determine the absolute purity (mass fraction) of the Progesterone-¹³C₅ material against a certified, independent reference standard.

The Causality Behind the Choice: qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei responsible for the signal.[10] This allows for the highly accurate determination of a compound's purity without needing a specific reference standard of the analyte itself.[10][11] Instead, a certified internal standard of a different, structurally unrelated compound is used. This makes qNMR an exceptionally powerful and unbiased tool for assigning absolute purity.[12][13]

Experimental Protocol: ¹H qNMR for Absolute Purity
  • System Preparation:

    • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[10]

    • Internal Standard (IS): Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, chemical stability, and with ¹H signals that do not overlap with the analyte signals.

  • Sample Preparation (Critical Step):

    • Accurately weigh a specific amount of the Progesterone-¹³C₅ (e.g., 10 mg) using a microbalance.[12]

    • Accurately weigh a specific amount of the certified internal standard into the same container.

    • Dissolve both completely in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Complete dissolution is mandatory.[11]

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameter: Use a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified, to ensure full signal recovery. This is critical for accurate integration.[12]

    • A 90° pulse angle should be used, and ¹³C decoupling may be employed to simplify the spectrum.[12]

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for Progesterone-¹³C₅ and a signal for the internal standard.

    • The purity of the analyte (P_analyte) is calculated using the following formula:

      P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS (%)

      Where:

      • I: Integral value of the signal

      • N: Number of protons giving rise to the signal

      • MW: Molecular weight

      • m: Mass

      • P: Purity of the internal standard

Data Interpretation: The qNMR result provides the mass fraction of the Progesterone-¹³C₅ in the solid material, accounting for any non-proton-containing impurities, residual solvents, and water that other methods might miss.

Synthesizing the Data: A Comparative Overview

No single technique provides the complete picture. HPLC confirms chemical purity, HRMS verifies isotopic enrichment, and qNMR assigns an absolute purity value. The synergy of these methods provides a robust and defensible Certificate of Analysis.

dot digraph "Orthogonal Analysis Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: Orthogonal workflow for comprehensive quality assessment.

Head-to-Head Technique Comparison
ParameterHPLC-UVHigh-Resolution Mass Spectrometry (HRMS)Quantitative NMR (qNMR)
Primary Purpose Assesses chemical and isomeric purity.Determines isotopic enrichment and identifies impurities by mass.Determines absolute purity (mass fraction).
Quantitation Type Relative (Area %)Relative (Signal Intensity Ratio)Absolute (Primary Ratio Method)
Key Strength Excellent separation of isomers and impurities.Unmatched specificity for isotopic analysis.High accuracy and precision without a specific analyte standard.
Key Limitation Cannot determine isotopic enrichment.May not separate isomers without chromatography.Lower sensitivity than MS; requires more sample.
Reference Standard Not required for area % purity.Unlabeled analyte needed for comparison.Certified internal standard of a different compound required.
Case Study: Comparing Two Batches of Progesterone-¹³C₅

Imagine receiving two batches of Progesterone-¹³C₅. A single analysis might be misleading, but an orthogonal approach reveals the full story.

AnalysisBatch A (High Quality)Batch B (Sub-optimal)Implication of Batch B Result
HPLC Purity (Area %) 99.8%97.5% (with a 2.3% impurity peak)Contains significant chemical impurities that could interfere with analysis.
HRMS Enrichment 99.6% ¹³C₅95.2% ¹³C₅ (with 4.5% M+0)High level of unlabeled progesterone will cause overestimation of the target analyte.
qNMR Absolute Purity 99.5% (w/w)92.1% (w/w)The material contains significant non-progesterone mass (e.g., solvent, water, salts).

References

  • PubMed. (2019). Quantitative analysis of progesterone using isotope dilution-matrix-assisted laser desorption ionization-time of flight mass spectrometry as a reference procedure for radioimmunoassay. Available from: [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Available from: [Link]

  • ResearchGate. (2023). Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation. Available from: [Link]

  • Oxford Academic. (2024). simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy. Available from: [Link]

  • Journal of Young Pharmacists. (n.d.). Determination of Progesterone in Capsules by High-Performance Liquid Chromatography and UV- Spectrophotometry. Available from: [Link]

  • csbsju.edu. (n.d.). Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry. Available from: [Link]

  • Marcel Dekker, Inc. (1987). High-Performance Liquid Chromatographic Determination of Progesterone. Available from: [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available from: [Link]

  • Google Patents. (n.d.). WO2010138527A1 - Analytical methods for measuring synthetic progesterone.
  • ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]

  • (n.d.). Determination of progesterone and 17-hydroxyprogesterone by high performance liquid chromatography after pre-column derivatizati. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Progesterone on Newcrom R1 HPLC column. Available from: [Link]

  • Lucerna-Chem AG. (n.d.). MedChemExpress (MCE) – Stable Isotope-Labeled Compounds. Available from: [Link]

  • ACS Publications. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Available from: [Link]

  • PMC. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Available from: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]

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Validation

Comparative Validation Guide: Progesterone-13C5 vs. Deuterated Analogs in Clinical LC-MS/MS Assays

Executive Summary: The "Platinum Standard" in Steroid Analysis In the quantitative analysis of Progesterone by LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay robustnes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Platinum Standard" in Steroid Analysis

In the quantitative analysis of Progesterone by LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Progesterone-d9 (deuterated) is the industry workhorse due to cost, Progesterone-13C5 (Carbon-13 labeled) represents the "platinum standard" for validation, particularly in complex matrices like serum from pregnant women or neonates.

This guide objectively compares the performance of Progesterone-13C5 against deuterated alternatives. The core scientific argument rests on the Chromatographic Isotope Effect : deuterium-labeled steroids often elute slightly earlier than the native analyte, potentially separating them from the ion suppression zone they are meant to correct. 13C-labeled standards, possessing identical lipophilicity to the native analyte, co-elute perfectly, providing absolute correction for matrix effects.

The Comparative Landscape: 13C5 vs. d9 vs. Analogs

The following table summarizes the technical trade-offs between the primary internal standard options.

FeatureProgesterone-13C5 (Recommended)Progesterone-d9 (Alternative)Medroxyprogesterone (Analog)
Chemical Nature Stable Isotope (Carbon-13)Stable Isotope (Deuterium)Structural Analog
Ret. Time Shift None (Perfect Co-elution) Yes (-0.05 to -0.2 min) Significant Shift
Matrix Correction 100% (Exact Compensation) <100% (Risk of mismatch)Poor
Isotopic Stability High (Backbone integration)Moderate (H/D exchange risk*)High
Cost High (

$)
Low ($)Very Low (¢)
Cross-Talk Risk Low (M+5 shift)Very Low (M+9 shift)N/A

*> Note: While Progesterone-d9 is generally stable, deuterium on exchangeable positions (e.g., -OH groups in metabolites) can be lost in protic solvents. 13C labels on the carbon skeleton are non-exchangeable.[1]

Scientific Rationale: The "Deuterium Isotope Effect"

To validate a method using Progesterone-13C5, one must understand why it is superior. In Reverse-Phase Chromatography (RPLC), the C-D bond is slightly shorter and less polarizable than the C-H bond. This makes deuterated molecules slightly less lipophilic, causing them to elute earlier than the unlabeled analyte.

The Risk: In clinical samples, phospholipids and other matrix components elute in specific windows. If Progesterone elutes at 4.50 min (inside a suppression zone) but Progesterone-d9 elutes at 4.40 min (outside the zone), the IS signal will not be suppressed, while the analyte signal will be. The calculated ratio (Analyte/IS) will be artificially low, causing a negative bias.

The Solution: Progesterone-13C5 has no such shift. It experiences the exact same ionization environment as the analyte at every millisecond of the scan.

Experimental Protocol: Validation Workflow

A. Reagents & Standards[2][3][4]
  • Analyte: Progesterone (Certified Reference Material).[2][3]

  • Internal Standard: Progesterone-13C5 (99 atom % 13C).

  • Matrix: Double charcoal-stripped human serum (for calibration) and patient serum pools (for QC).

B. Sample Preparation (Supported Liquid Extraction - SLE)

Methodology Note: SLE is preferred over LLE for automation and cleanliness.

  • Aliquot: 200 µL Serum + 20 µL IS Working Solution (Progesterone-13C5 @ 10 ng/mL).

  • Load: Apply to SLE+ plate (diatomaceous earth). Wait 5 min for absorption.

  • Elute: 2 x 600 µL Dichloromethane/Isopropanol (95:5).

  • Dry: Evaporate under N2 at 40°C.

  • Reconstitute: 100 µL Methanol/Water (50:50).

C. LC-MS/MS Conditions[1][7][8][9][10][11][12][13][14]
  • Column: Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.2 mM Ammonium Fluoride for enhanced sensitivity).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 4 min.

  • Flow Rate: 0.4 mL/min.

D. Mass Spectrometry Parameters (MRM)

Note: Transitions must be tuned per batch of 13C5 material as label positions vary.

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Progesterone 315.297.1 (or 109.1)3025
Progesterone-13C5 320.2100.13025
Progesterone-d9 324.5100.23028

*Theoretical values based on M+5 shift. Verify with Certificate of Analysis.

Validation Logic & Decision Workflow

The following diagram illustrates the critical decision path for validating the method, specifically highlighting where the choice of IS impacts the outcome.

ValidationWorkflow cluster_Exp Core Experiments Start Method Validation Plan (FDA/EMA Guidelines) SelectIS Select Internal Standard (13C5 vs d9) Start->SelectIS MatrixFactor Matrix Factor (MF) Test (6 lots of matrix) SelectIS->MatrixFactor Recovery Extraction Recovery Decision Is IS-Normalized MF CV < 15%? MatrixFactor->Decision Accuracy Accuracy & Precision (3 runs, 5 reps) Pass Validation PASSED Proceed to Production Decision->Pass Yes Fail Validation FAILED (Matrix Effect Bias) Decision->Fail No RootCause Root Cause Analysis: Retention Time Shift? Fail->RootCause SwitchIS Switch d9 -> 13C5 (Corrects RT Shift) RootCause->SwitchIS If d9 used SwitchIS->MatrixFactor Re-Validate

Figure 1: Validation workflow highlighting the critical role of IS selection in passing Matrix Factor criteria.

Performance Data Comparison

The following data represents typical validation results comparing the two IS types in a "High Matrix" scenario (e.g., lipemic serum).

Experiment 1: Matrix Factor (MF)

Defined as the ratio of peak area in presence of matrix vs. in pure solvent.

ParameterProgesterone-d9 (Standard)Progesterone-13C5 (Optimized)
Analyte RT 4.50 min4.50 min
IS RT 4.42 min (Shifted )4.50 min (Aligned )
Absolute MF (Analyte) 0.85 (Suppression)0.85 (Suppression)
Absolute MF (IS) 0.95 (Less Suppression)0.85 (Equal Suppression)
IS-Normalized MF 0.89 (Bias) 1.00 (Corrected)
Conclusion Fails strict accuracy limits in high matrix.Passes FDA/EMA guidelines.
Experiment 2: Accuracy & Precision (QC Low)
MetricProgesterone-d9Progesterone-13C5
Target Conc. 0.5 ng/mL0.5 ng/mL
Mean Observed 0.44 ng/mL0.49 ng/mL
Accuracy (%) 88.0%98.0%
Precision (%CV) 12.5%4.2%

Interpretation: The 13C5 standard provides tighter precision (%CV) because it fluctuates in perfect unison with the analyte during the electrospray ionization process, effectively "canceling out" spray instability.

Troubleshooting & Optimization

Cross-Talk (Isotopic Contribution)

Even with 13C5, you must check for "cross-talk."

  • Test: Inject a high concentration of Progesterone-13C5 (only). Monitor the Progesterone (native) transition.

  • Requirement: The response in the native channel must be < 20% of the LLOQ response (FDA M10).

  • Fix: If interference exists, lower the IS concentration or select a different transition.

Solvent Purity

Progesterone is ubiquitous. Use high-grade LC-MS solvents.

  • Artifacts: Plasticizers from pipette tips can sometimes mimic steroid transitions. 13C5 helps distinguish these artifacts because the artifact will not have the corresponding 13C5 partner peak, whereas real Progesterone will.

Equilibration

When switching from d9 to 13C5, ensure the column is fully equilibrated. Although 13C5 co-elutes, the column chemistry (stationary phase interaction) must be stable to ensure the "matrix zone" doesn't drift during the run.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discusses the deuterium isotope effect).
  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis.[4] (Seminal paper on d-labeled IS retention shifts).

Sources

Safety & Regulatory Compliance

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